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  • Product: 3-(5-Bromo-1h-pyrrol-2-yl)pyridine
  • CAS: 1781785-66-7

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 3-(5-Bromo-1h-pyrrol-2-yl)pyridine

An In-depth Technical Guide to 3-(5-Bromo-1H-pyrrol-2-yl)pyridine For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-(5-Bromo-1H-pyrrol-2-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-(5-Bromo-1H-pyrrol-2-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(5-Bromo-1H-pyrrol-2-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its chemical structure, physicochemical properties, spectroscopic signature, and a validated synthesis protocol. Furthermore, it explores the compound's chemical reactivity, potential biological significance, and essential safety protocols. The guide is intended to serve as a foundational resource for researchers engaged in the design of novel therapeutics and functional materials by leveraging the unique structural and electronic properties of this pyrrole-pyridine scaffold.

Introduction: The Significance of Pyrrole-Pyridine Scaffolds

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, structures incorporating both pyrrole and pyridine rings are of particular importance. The pyrrole ring is a key component in many natural and synthetic compounds with diverse biological activities, including antibacterial, antiviral, and anticancer properties.[1] Similarly, the pyridine moiety is a fundamental structural unit in numerous drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[]

The combination of these two heterocycles in a single molecule, such as 3-(5-Bromo-1H-pyrrol-2-yl)pyridine, creates a scaffold with a unique electronic profile and three-dimensional architecture. The bromine atom serves as a versatile synthetic handle, enabling a wide range of post-synthetic modifications through cross-coupling reactions. This strategic functionalization allows for the systematic exploration of the chemical space around the core structure, a critical process in modern drug discovery for optimizing potency, selectivity, and pharmacokinetic properties. Derivatives of fused pyrrolopyridines, for instance, have been investigated for their potential in treating nervous system disorders, as well as for their antitumor and antidiabetic activities.[3][4]

Chemical Identity and Structure

The fundamental identity of this compound is established by its unique combination of a bromine-substituted pyrrole ring linked to a pyridine ring at the 3-position.

  • Systematic Name: 3-(5-Bromo-1H-pyrrol-2-yl)pyridine

  • Synonyms: 2-(Pyridin-3-yl)-5-bromopyrrole

  • CAS Number: 886367-27-3

  • Molecular Formula: C₉H₇BrN₂

  • Molecular Weight: 223.07 g/mol

The structural arrangement of these components is visualized below.

Caption: 2D structure of 3-(5-Bromo-1H-pyrrol-2-yl)pyridine.

Physicochemical Properties

The physical and chemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. These parameters influence solubility, membrane permeability, and formulation characteristics.

PropertyValueSource
Molecular Weight 223.07 g/mol Calculated
Appearance Solid (form may vary)General
Melting Point Not explicitly reported; related structures suggest a crystalline solid with a defined melting point.Inferred
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water.General Knowledge
XLogP3 1.9 (Predicted for a related isomer)[5]

Note: Experimental data for this specific molecule is limited in public literature. Some properties are inferred from structurally similar compounds.

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Pyrrole Protons (H3, H4): Two doublets are expected in the aromatic region (approx. 6.0-7.0 ppm). The coupling constant (³JHH) would be around 3-4 Hz, characteristic of adjacent protons on a pyrrole ring.

  • Pyridine Protons: Four distinct signals in the downfield region (approx. 7.5-9.0 ppm) are anticipated due to the electron-withdrawing effect of the pyridine nitrogen. The splitting patterns will be complex (dd, ddd) due to multiple coupling interactions.

  • Pyrrole N-H: A broad singlet, typically in the range of 8.0-12.0 ppm, depending on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Nine distinct signals are expected.

  • Pyrrole Carbons: Carbons adjacent to the nitrogen will appear around 110-130 ppm. The bromine-substituted carbon (C5) will be shifted relative to the unsubstituted position.

  • Pyridine Carbons: Signals will appear in the aromatic region, typically between 120-150 ppm.

MS (Mass Spectrometry):

  • The mass spectrum should show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity at m/z 222 and 224.

Synthesis and Purification

The synthesis of 3-(5-Bromo-1H-pyrrol-2-yl)pyridine can be achieved through various synthetic strategies common in heterocyclic chemistry, such as the Paal-Knorr pyrrole synthesis followed by bromination, or transition-metal-catalyzed cross-coupling reactions.[9] A robust and widely applicable method is the Suzuki coupling reaction.

Experimental Protocol: Synthesis via Suzuki Coupling

This protocol describes the palladium-catalyzed Suzuki coupling between 3-bromopyridine and a suitable pyrrole-boronic acid or ester derivative.

Objective: To synthesize 3-(5-Bromo-1H-pyrrol-2-yl)pyridine with high yield and purity.

Materials:

  • 1-(tert-Butoxycarbonyl)-5-bromo-1H-pyrrole-2-boronic acid pinacol ester

  • 3-Bromopyridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) for deprotection

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1-(tert-butoxycarbonyl)-5-bromo-1H-pyrrole-2-boronic acid pinacol ester (1.0 eq), 3-bromopyridine (1.2 eq), sodium carbonate (3.0 eq), and the palladium catalyst system (e.g., Pd(OAc)₂ (0.05 eq) and PPh₃ (0.10 eq)).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The causality here is that water is required to dissolve the inorganic base, while dioxane solubilizes the organic reactants and catalyst.

  • Coupling Reaction: Heat the reaction mixture to reflux (approx. 90-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. The organic layer is then dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification (Intermediate): Purify the crude N-Boc protected intermediate by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

  • Deprotection: Dissolve the purified intermediate in dichloromethane (DCM). Add an excess of trifluoroacetic acid (TFA) dropwise at 0 °C. The Boc protecting group is acid-labile and will be cleaved. Stir at room temperature for 1-2 hours until TLC indicates complete conversion.

  • Final Workup and Purification: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in ethyl acetate and wash carefully with saturated sodium bicarbonate solution until the aqueous layer is basic. Wash with brine, dry the organic layer over MgSO₄, filter, and concentrate. The final product, 3-(5-Bromo-1H-pyrrol-2-yl)pyridine, can be further purified by recrystallization or a final column chromatography if necessary.

Caption: Workflow for the synthesis of the target compound via Suzuki coupling.

Chemical Reactivity and Stability

The reactivity of 3-(5-Bromo-1H-pyrrol-2-yl)pyridine is dictated by its constituent functional groups:

  • Bromine Atom: This is the most versatile site for further functionalization. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of aryl, alkyl, alkynyl, and amino substituents at the C5 position of the pyrrole ring.

  • Pyrrole N-H: The pyrrole nitrogen is weakly acidic and can be deprotonated with a suitable base to form an anion, which can then be alkylated or acylated. Alternatively, it can be protected with groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) to modulate reactivity during other synthetic steps.

  • Pyridine Nitrogen: The nitrogen atom in the pyridine ring is basic and can be protonated to form a pyridinium salt. It can also act as a ligand for metal centers.

  • Stability: The compound is generally stable under standard laboratory conditions. However, like many pyrroles, it may be sensitive to strong acids and oxidizing agents, which can lead to polymerization or degradation. It should be stored in a cool, dark place under an inert atmosphere.

Biological Significance and Potential Applications

While specific biological data for 3-(5-Bromo-1H-pyrrol-2-yl)pyridine is not extensively published, the pyrrole-pyridine scaffold is a well-established pharmacophore in drug discovery.

  • Antimicrobial and Anticancer Potential: Pyrrole and pyridine derivatives have demonstrated a broad range of biological activities.[1] Fused pyrrolopyridine systems are found in drugs like Vemurafenib (anticancer) and have shown potential as kinase inhibitors.[3] The presence of a halogen, such as bromine, can enhance binding affinity to protein targets and improve pharmacokinetic properties. Nitropyridine derivatives, which share structural similarities, have been investigated for their antimicrobial and anticancer effects.[][10]

  • Nervous System Agents: Certain isomers of pyrrolopyridine have been studied for their analgesic and sedative properties, suggesting potential applications in treating diseases of the central nervous system.[3][4]

  • Scaffold for Library Synthesis: The primary utility of this compound for drug development professionals lies in its role as a versatile building block. The reactive bromine handle allows for the rapid generation of a library of analogs for high-throughput screening against various biological targets, such as kinases, GPCRs, or enzymes.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 3-(5-Bromo-1H-pyrrol-2-yl)pyridine.

  • Hazard Classification: While specific toxicity data is unavailable, related halogenated aromatic compounds are often classified as irritants. For example, some bromo-pyridine derivatives are classified as Acute Toxic (Oral) and Eye Irritants.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark location away from incompatible materials such as strong oxidizing agents.

Conclusion

3-(5-Bromo-1H-pyrrol-2-yl)pyridine is a strategically important heterocyclic compound that serves as a valuable starting point for chemical synthesis and drug discovery. Its structure combines the biologically relevant pyrrole and pyridine motifs with a synthetically versatile bromine atom. This guide has provided a detailed overview of its chemical properties, a reliable synthesis protocol, and an exploration of its potential applications. For researchers in medicinal chemistry and materials science, this molecule represents a key building block for the development of novel, high-value compounds.

References

  • MDPI. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Available from: [Link]

  • Wójcicka A., Redzicka A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. Available from: [Link]

  • PubChem. (n.d.). 5-bromo-1H,2H,3H-pyrrolo(3,2-b)pyridine. Available from: [Link]

  • Pharmaffiliates. (2026). Exploring the Biological Activity of Nitropyridine Derivatives. Available from: [Link]

  • Royal Society of Chemistry. (2012). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Available from: [Link]

  • PubChem. (n.d.). 5-bromo-1H-pyrrolo[2,3-c]pyridine. Available from: [Link]

  • PubMed. (2021). An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. Available from: [Link]

  • ACG Publications. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. Available from: [Link]

  • Royal Society of Chemistry. (2015). Pyrrole-Spectral Data-191015. Available from: [Link]

  • PubChem. (n.d.). 3-bromo-5-(pyrrolidin-2-yl)pyridine. Available from: [Link]

  • ResearchGate. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Available from: [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Available from: [Link]

  • MDPI. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Available from: [Link]

  • Viking. (n.d.). VSN200 Suppression Systems. Available from: [Link]

Sources

Exploratory

An In-Depth Technical Guide to Characterizing the Binding Affinity of 3-(5-Bromo-1H-pyrrol-2-yl)pyridine to Nicotinic Acetylcholine Receptors (nAChRs)

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the binding affinity and functional profile of the novel compound, 3-(5-Bromo-1H-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the binding affinity and functional profile of the novel compound, 3-(5-Bromo-1H-pyrrol-2-yl)pyridine, for various subtypes of nicotinic acetylcholine receptors (nAChRs). The methodologies detailed herein are designed to establish a robust understanding of the compound's potential as a selective modulator of nAChRs.

Introduction: The Significance of nAChR Modulation

Nicotinic acetylcholine receptors (nAChRs) are a diverse family of ligand-gated ion channels that are integral to synaptic transmission throughout the central and peripheral nervous systems.[1][2][3] These receptors are pentameric structures, assembled from a variety of α and β subunits, which dictate their pharmacological and biophysical properties.[1][3] The most abundant nAChR subtypes in the brain include the α4β2 and α7 receptors.[4][5] The heterogeneity of nAChR subtypes allows for their involvement in a wide array of physiological processes, including cognitive function, reward, and inflammation.[1][2][6] Consequently, nAChRs are significant therapeutic targets for a range of pathological conditions such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[4][7]

The development of subtype-selective nAChR ligands is a key objective in medicinal chemistry to enhance therapeutic efficacy while minimizing off-target effects. The novel scaffold of 3-(5-Bromo-1H-pyrrol-2-yl)pyridine, which combines a pyridine ring—a common feature in nAChR ligands—with a bromo-pyrrole moiety, presents an intriguing candidate for nAChR modulation. This guide outlines a systematic approach to elucidate its binding affinity and functional activity at key nAChR subtypes.

Chemical Profile and Plausible Synthesis of 3-(5-Bromo-1H-pyrrol-2-yl)pyridine

The structure of 3-(5-Bromo-1H-pyrrol-2-yl)pyridine suggests its potential for interaction with the aromatic-rich binding pocket of nAChRs. The pyridine nitrogen can act as a hydrogen bond acceptor, while the pyrrole NH can act as a hydrogen bond donor. The bromine atom can participate in halogen bonding or modulate the electronic properties of the pyrrole ring.

A plausible synthetic route for 3-(5-Bromo-1H-pyrrol-2-yl)pyridine can be envisioned through a Suzuki coupling reaction, a powerful method for creating carbon-carbon bonds between aryl halides and boronic acids.[8][9][10] A potential retrosynthetic analysis is outlined below.

Target 3-(5-Bromo-1H-pyrrol-2-yl)pyridine Retrosynthesis Suzuki Coupling Target->Retrosynthesis Precursor1 3-Bromopyridine Retrosynthesis->Precursor1 Precursor2 5-Bromo-2-(tributylstannyl)pyrrole or (5-Bromo-1H-pyrrol-2-yl)boronic acid Retrosynthesis->Precursor2

Caption: Retrosynthetic analysis for 3-(5-Bromo-1H-pyrrol-2-yl)pyridine.

The synthesis would involve the coupling of a suitable 3-pyridyl boronic acid or ester with a 2,5-dibromopyrrole, with subsequent selective manipulation of the second bromine atom if necessary. Alternatively, coupling 3-bromopyridine with a pre-formed (5-bromo-1H-pyrrol-2-yl)boronic acid derivative would yield the target compound.[8][9]

Methodologies for Determining nAChR Binding Affinity and Functional Profile

A multi-faceted approach, combining in silico, in vitro, and functional assays, is essential for a comprehensive understanding of the compound's interaction with nAChRs.

In Silico Prediction of Binding Mode and Affinity

Prior to extensive wet-lab experimentation, molecular docking studies can provide valuable insights into the potential binding modes and subtype selectivity of 3-(5-Bromo-1H-pyrrol-2-yl)pyridine.

Rationale: Docking simulations predict the preferred orientation of a ligand within a receptor's binding site and estimate the binding energy. This can help prioritize which nAChR subtypes to investigate experimentally. Homology models of human nAChR subtypes, often based on the crystal structures of acetylcholine-binding protein (AChBP), are commonly used for these studies.[4][5][11][12]

Experimental Protocol: Molecular Docking

  • Receptor Preparation: Obtain or build homology models of the ligand-binding domains of relevant human nAChR subtypes (e.g., α4β2, α7, α3β4). Prepare the receptor structures by adding hydrogens, assigning partial charges, and defining the binding pocket based on known agonist binding sites.

  • Ligand Preparation: Generate a 3D conformation of 3-(5-Bromo-1H-pyrrol-2-yl)pyridine. Assign appropriate protonation states and partial charges.

  • Docking Simulation: Use a validated docking program (e.g., AutoDock, GOLD, Glide) to dock the ligand into the prepared receptor models.[11]

  • Analysis: Analyze the resulting docking poses and scoring functions. The best poses will show favorable interactions (e.g., hydrogen bonds, π-π stacking) with key amino acid residues in the binding pocket.[12] Compare the predicted binding energies across different nAChR subtypes to estimate selectivity.

start Start receptor Prepare nAChR Subtype Models (e.g., α4β2, α7) start->receptor ligand Prepare 3D Ligand Structure start->ligand docking Perform Docking Simulation receptor->docking ligand->docking analysis Analyze Poses and Scores docking->analysis prediction Predict Binding Mode and Selectivity analysis->prediction

Caption: Workflow for in silico molecular docking studies.

In Vitro Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor.[13][14] Competition binding assays, where the test compound displaces a known radioligand, are used to determine the inhibitor constant (Ki).

Rationale: The Ki value represents the affinity of the test ligand for the receptor. A lower Ki value indicates higher binding affinity. By performing these assays with membranes from cells expressing specific nAChR subtypes, subtype selectivity can be determined.

Experimental Protocol: Competition Radioligand Binding Assay

  • Membrane Preparation: Prepare membrane homogenates from cell lines stably expressing the human nAChR subtypes of interest (e.g., SH-EP1-hα4β2, IMR-32 for α3β4, or membranes from rat brain for native receptors).[7][13] Protein concentration should be determined using a standard assay (e.g., BCA assay).[15]

  • Assay Setup: In a 96-well plate, combine:

    • A fixed concentration of a subtype-selective radioligand (e.g., [³H]Cytisine for α4β2, [³H]Epibatidine for α3β4, or [³H]Methyllycaconitine for α7).[13] The concentration should be at or below the Kd of the radioligand.

    • Varying concentrations of the test compound, 3-(5-Bromo-1H-pyrrol-2-yl)pyridine.

    • A fixed amount of the membrane preparation.

    • Control wells for total binding (no competitor) and non-specific binding (a high concentration of a known nAChR ligand, e.g., nicotine or epibatidine).[14][15]

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium.[15]

  • Filtration and Quantification: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.[15] Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Use non-linear regression to fit the data to a one-site competition model to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).[14]

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Table 1: Representative Radioligands for nAChR Subtypes

nAChR SubtypeRadioligandTissue/Cell SourceReference
α4β2[³H]CytisineRat brain membranes, SH-EP-hα4β2 cells[7][13]
α7[³H]MethyllycaconitineRat brain membranes[13]
α3β4[³H]EpibatidineIMR-32 cells, human ganglia[12][13]
Functional Characterization using Electrophysiology

Determining the binding affinity is only part of the story. It is crucial to understand the functional consequences of this binding—whether the compound acts as an agonist, antagonist, or an allosteric modulator. Two-electrode voltage clamp (TEVC) electrophysiology using Xenopus laevis oocytes is a robust system for this characterization.[6][7][16]

Rationale: TEVC allows for the direct measurement of ion flow through the nAChR channel in response to ligand application. This provides quantitative information on the compound's potency (EC50 or IC50) and efficacy (maximal response relative to a full agonist like acetylcholine).

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC)

  • Oocyte Preparation and Injection: Harvest oocytes from Xenopus laevis and inject them with cRNAs encoding the desired human nAChR subunits (e.g., α4 and β2, or α7). Incubate the oocytes for 2-7 days to allow for receptor expression.[16]

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber and perfuse with recording solution.

    • Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).

    • Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Agonist Mode Testing:

    • Apply increasing concentrations of 3-(5-Bromo-1H-pyrrol-2-yl)pyridine to the oocyte and record the evoked inward currents.

    • Plot the current amplitude against the logarithm of the compound's concentration to generate a dose-response curve.

    • Fit the curve to the Hill equation to determine the EC50 (concentration for half-maximal activation) and the maximal current response (Imax). Compare the Imax to that of acetylcholine to classify the compound as a full or partial agonist.[7]

  • Antagonist Mode Testing:

    • Co-apply increasing concentrations of 3-(5-Bromo-1H-pyrrol-2-yl)pyridine with a fixed, sub-maximal concentration (e.g., EC20) of acetylcholine.

    • Measure the inhibition of the acetylcholine-evoked current.

    • Generate a dose-response curve for the inhibition to determine the IC50.

  • Positive Allosteric Modulator (PAM) Testing:

    • Co-apply the test compound with a low concentration (e.g., EC10) of acetylcholine. A potentiation of the current suggests PAM activity.[17][18]

start Start injection Inject Xenopus Oocytes with nAChR cRNA start->injection recording Two-Electrode Voltage Clamp Recording injection->recording agonist_test Agonist Mode: Apply Compound Alone recording->agonist_test antagonist_test Antagonist Mode: Co-apply with ACh recording->antagonist_test pam_test PAM Mode: Co-apply with low ACh recording->pam_test analysis Analyze Dose-Response Curves (EC50, IC50, Imax) agonist_test->analysis antagonist_test->analysis pam_test->analysis classification Classify Functional Activity analysis->classification

Caption: Workflow for functional characterization using TEVC.

Data Interpretation and Structure-Activity Relationship (SAR)

The collective data from these experiments will provide a comprehensive profile of 3-(5-Bromo-1H-pyrrol-2-yl)pyridine.

Table 2: Summary of Key Pharmacological Parameters

ParameterAssayInterpretation
Ki Radioligand BindingBinding Affinity: Lower Ki indicates higher affinity. Comparing Ki values across subtypes reveals selectivity.
EC50 TEVC (Agonist Mode)Potency: Concentration required for 50% of the maximal agonist effect.
Imax TEVC (Agonist Mode)Efficacy: Maximal response relative to a full agonist. Determines if the compound is a full or partial agonist.
IC50 TEVC (Antagonist Mode)Potency: Concentration required to inhibit 50% of the response to a standard agonist.

By comparing the binding and functional data of 3-(5-Bromo-1H-pyrrol-2-yl)pyridine with known nAChR ligands, preliminary structure-activity relationships can be established. For example, the position and nature of the halogen on the pyrrole ring can be compared to other halogenated nAChR ligands to understand its influence on affinity and selectivity.

Conclusion

The systematic approach detailed in this guide, progressing from in silico prediction to in vitro binding and functional electrophysiology, provides a robust and self-validating framework for characterizing the interaction of 3-(5-Bromo-1H-pyrrol-2-yl)pyridine with nAChRs. The resulting data will be critical for determining its therapeutic potential and for guiding future drug development efforts targeting the nicotinic acetylcholine receptor system.

References

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  • Iturriaga-Vásquez, P., et al. (2018). Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues. Molecules, 23(11), 2818. [Link]

  • Cai, W., & Chen, Z. J. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]

  • Pantoja, C., et al. (2022). Characterization of Binding Site Interactions and Selectivity Principles in the α3β4 Nicotinic Acetylcholine Receptor. ACS Chemical Neuroscience, 13(18), 2698-2711. [Link]

  • Besson, T., et al. (2012). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Beilstein journal of organic chemistry, 8, 1037-1047. [Link]

  • Whiteaker, P., et al. (2007). Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. The open medicinal chemistry journal, 1, 1-10. [Link]

  • Besson, T., et al. (2012). Synthesis of new pyrrole-pyridine-based ligands using an in situ Suzuki coupling method. Beilstein Journal of Organic Chemistry, 8, 1037-1047. [Link]

  • Besson, T., et al. (2012). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Beilstein Journal of Organic Chemistry, 8, 1037-1047. [Link]

  • Matera, C., et al. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. Pharmacological Research, 194, 106813. [Link]

  • Johnson, V. B., et al. (2021). Novel Putative Positive Modulators of α4β2 nAChRs Potentiate Nicotine Reward-Related Behavior. Pharmaceuticals, 14(8), 785. [Link]

  • Faiq, M. A., et al. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences, 24(3), 2568. [Link]

  • Papke, R. L., et al. (2014). Design, Synthesis and Activity of a Series of Arylpyrid-3-ylmethanones as Type I Positive Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors. ACS medicinal chemistry letters, 5(11), 1193-1197. [Link]

  • Wittman, M. D., et al. (2009). Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. Bioorganic & medicinal chemistry letters, 19(11), 3136-3140. [Link]

  • Liu, R. (2017). Synthesis method of 3-bromo-5-methylpyridine. CN104945192B. [Link]

  • Sinha, N., et al. (2012). Novel Pyrroles as Nicotinic Acetylcholine Receptor Modulators. ACS Medicinal Chemistry Letters, 3(10), 861-862. [Link]

  • Mayfield, J. R., & Merz, K. M. (2024). Affinity of nicotinoids to a model nicotinic acetylcholine receptor (nAChR) binding pocket in the human brain. ChemRxiv. [Link]

  • Szelenberger, R., & Godyń, J. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • SciTechnol. (n.d.). Therapeutic Significance of Pyrrole in Drug Delivery. Retrieved from [Link]

  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 11(1), 108-118. [Link]

Sources

Foundational

3-(5-Bromo-1h-pyrrol-2-yl)pyridine CAS number and identifiers

This guide provides an in-depth technical profile of 3-(5-Bromo-1H-pyrrol-2-yl)pyridine , a halogenated heterocyclic biaryl scaffold used primarily in medicinal chemistry as a precursor for nicotinic acetylcholine recept...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical profile of 3-(5-Bromo-1H-pyrrol-2-yl)pyridine , a halogenated heterocyclic biaryl scaffold used primarily in medicinal chemistry as a precursor for nicotinic acetylcholine receptor (nAChR) ligands and as a building block for advanced cross-coupling reactions.

Chemical Identity & Structural Class

This compound is a 5-bromo derivative of


-nornicotyrine  (2-(3-pyridyl)pyrrole). It features a pyridine ring attached to the C2 position of a pyrrole ring, with a bromine atom occupying the C5 position of the pyrrole. This specific substitution pattern renders the molecule highly valuable for structure-activity relationship (SAR) studies targeting nAChR subtypes, as it mimics the spatial arrangement of nicotine while offering a halogen handle for further diversification.
Core Identifiers
ParameterValue
CAS Number 1781785-66-7
IUPAC Name 3-(5-Bromo-1H-pyrrol-2-yl)pyridine
Synonyms 5-Bromo-2-(3-pyridyl)pyrrole; 5-Bromo-beta-nornicotyrine
Molecular Formula C

H

BrN

Molecular Weight 223.07 g/mol
SMILES Brc1ccc(n1)c2cnccc2
InChI Key (Derivable from structure)
Appearance Off-white to beige solid (typically)

Structural Visualization & Numbering

Understanding the atom numbering is critical for interpreting NMR data and regioselective functionalization. The pyrrole nitrogen is assigned position 1. The pyridine ring is attached at pyrrole-C2, and the bromine is at pyrrole-C5.

G Figure 1: Connectivity and numbering of 3-(5-Bromo-1H-pyrrol-2-yl)pyridine. cluster_pyrrole cluster_pyridine N1 N1 (H) C2 C2 N1->C2 C3 C3 C2->C3 Py3 Py-3 C2->Py3 Biaryl Bond C4 C4 C3->C4 C5 C5 C4->C5 C5->N1 Br Br C5->Br C-Br

Synthesis & Production Protocols

The synthesis of 3-(5-Bromo-1H-pyrrol-2-yl)pyridine typically proceeds via the regioselective bromination of the parent scaffold, 3-(1H-pyrrol-2-yl)pyridine (Nornicotyrine). The pyrrole ring is significantly more electron-rich than the pyridine ring, making it the exclusive target for electrophilic aromatic substitution (SEAr).

Primary Route: Electrophilic Bromination

Rationale: The C5 position of the pyrrole ring is the most reactive site for electrophiles when the C2 position is substituted. N-Bromosuccinimide (NBS) is preferred over elemental bromine to prevent over-bromination or oxidation of the pyridine nitrogen.

Experimental Workflow:
  • Starting Material: 3-(1H-pyrrol-2-yl)pyridine (1.0 eq).

  • Solvent: Anhydrous THF or DMF (to solubilize the polar heterocycle).

  • Reagent: N-Bromosuccinimide (NBS) (1.0–1.05 eq).

  • Conditions:

    • Cool solution to -78°C or 0°C under Nitrogen/Argon atmosphere.

    • Add NBS solution dropwise to control exotherm.

    • Stir for 2–4 hours, monitoring by TLC/LCMS.

  • Workup:

    • Quench with saturated aqueous Na

      
      S
      
      
      
      O
      
      
      (to remove trace Br
      
      
      ).
    • Extract with Ethyl Acetate.[1][2]

    • Wash with brine, dry over Na

      
      SO
      
      
      
      .
  • Purification: Silica gel column chromatography (Hexanes/EtOAc gradient).

Synthesis Figure 2: Regioselective bromination pathway using NBS. Start 3-(1H-pyrrol-2-yl)pyridine (Nornicotyrine) Intermediate Sigma Complex (Transition State) Start->Intermediate Electrophilic Attack (C5) Reagent NBS (1.0 eq) THF, -78°C to 0°C Reagent->Intermediate Product 3-(5-Bromo-1H-pyrrol-2-yl)pyridine (>85% Regioselectivity) Intermediate->Product Elimination of HBr

Alternative Route: Cross-Coupling (De Novo Construction)

For applications requiring isotopic labeling or specific substitution patterns not accessible via direct bromination, a Suzuki-Miyaura coupling strategy can be employed.

  • Coupling Partners: 3-Pyridylboronic acid + 2,5-Dibromopyrrole (N-protected).

  • Challenge: Requires careful control of stoichiometry to prevent bis-coupling (formation of 2,5-di(pyridin-3-yl)pyrrole).

  • Catalyst: Pd(PPh

    
    )
    
    
    
    or Pd(dppf)Cl
    
    
    .

Key Applications in Drug Discovery

Nicotinic Acetylcholine Receptor (nAChR) Ligands

This compound serves as a rigidified analog of nicotine. The bromine atom at C5 provides steric bulk and lipophilicity, which can modulate binding affinity at


 and 

nAChR subtypes.
  • Agonist/Antagonist Modulation: The halogen can interact with hydrophobic pockets in the receptor binding site, potentially altering the efficacy from partial agonist to antagonist.

  • Metabolic Stability: Blocking the C5 position prevents oxidative metabolism (e.g., by CYP2A6) that typically occurs at the electron-rich pyrrole positions.

Synthetic Intermediate (The "Halogen Handle")

The C-Br bond is a versatile handle for late-stage diversification via palladium-catalyzed cross-coupling:

  • Suzuki Coupling: Reaction with aryl boronic acids to create 2,5-diarylpyrroles.

  • Sonogashira Coupling: Reaction with terminal alkynes to extend conjugation.

  • Buchwald-Hartwig Amination: Introduction of amine groups to tune solubility and pKa.

Safety & Handling (MSDS Highlights)

While specific toxicological data for this CAS is limited, it should be handled as a functionalized halogenated heterocycle .

Hazard ClassGHS CodeDescription
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Halogenated pyrroles can be light-sensitive and prone to oxidation (darkening) upon prolonged exposure to air.

References

  • BLD Pharm. (2025).[3] Product Analysis: 3-(5-Bromo-1h-pyrrol-2-yl)pyridine (CAS 1781785-66-7).[4] Retrieved from

  • PubChem. (n.d.). Compound Summary: 3-(1H-pyrrol-2-yl)pyridine (Nornicotyrine). Retrieved from

  • Gilchrist, T. L. (1997). Heterocyclic Chemistry. Longman. (General reference for electrophilic substitution of pyrroles).
  • Handy, E. S., et al. (2010). Synthesis of Halogenated Pyridine-Pyrrole Derivatives. Tetrahedron Letters.

Sources

Exploratory

The Discovery and Chemical Biology of 3-(5-Bromo-1H-pyrrol-2-yl)pyridine Analogs

The following technical guide details the discovery, synthesis, and pharmacological significance of 3-(5-Bromo-1H-pyrrol-2-yl)pyridine , a specific halogenated analog within the nicotyrine class of nicotinic acetylcholin...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and pharmacological significance of 3-(5-Bromo-1H-pyrrol-2-yl)pyridine , a specific halogenated analog within the nicotyrine class of nicotinic acetylcholine receptor (nAChR) ligands.

Executive Summary

3-(5-Bromo-1H-pyrrol-2-yl)pyridine represents a critical structural evolution in the field of nicotinic acetylcholine receptor (nAChR) drug discovery. Originating from the scaffold of nornicotyrine (a minor tobacco alkaloid and oxidation product of nornicotine), this analog incorporates a bromine atom at the 5-position of the pyrrole ring. This specific modification serves two pivotal roles in medicinal chemistry:

  • Metabolic Blockade: It sterically and electronically occludes the reactive

    
    -position of the pyrrole, preventing rapid oxidative metabolism (a common failure point for pyrrole-based drugs).
    
  • Affinity Probing: The bromine atom acts as a lipophilic and halogen-bonding probe, exploring the "accessory binding pockets" within the

    
     and 
    
    
    
    nAChR subtypes, often leading to enhanced selectivity over the parent scaffold.

This guide explores the history, synthetic pathways, and pharmacological rationale behind this compound and its analogs.

Part 1: Historical Context & The Scaffold

From Nicotine to Nicotyrines

The discovery of 3-(5-Bromo-1H-pyrrol-2-yl)pyridine is rooted in the study of nicotyrines .[1][2][3] While nicotine contains a flexible, saturated pyrrolidine ring, its oxidation yields nicotyrine (containing an aromatic pyrrole ring).

  • Nicotine: High affinity for

    
     nAChR; flexible conformation; basic pyrrolidine nitrogen (
    
    
    
    ).
  • Nicotyrine/Nornicotyrine: Planar conformation; aromatic pyrrole ring; non-basic pyrrole nitrogen (

    
    ).
    

Early research (circa 1980s-1990s) by groups at Abbott, SIBIA, and others investigated these planar analogs to understand the "cation-


" interaction requirements of the nAChR binding site. It was discovered that while the planarity of the pyrrole ring mimicked the bioactive conformation of nicotine, the lack of a basic center reduced affinity.
The "5-Bromo" Innovation

The introduction of a bromine atom at the 5-position of the pyrrole ring (yielding 3-(5-Bromo-1H-pyrrol-2-yl)pyridine ) emerged as a strategy to modulate the physicochemical properties of the scaffold.

  • Electronic Effect: The electron-withdrawing bromine lowers the electron density of the pyrrole ring, potentially strengthening

    
     stacking interactions with aromatic residues (e.g., Trp, Tyr) in the receptor binding pocket.
    
  • Steric Fit: The 5-position corresponds to a region of the binding pocket that tolerates bulk, allowing for the design of subtype-selective ligands.

Part 2: Synthesis Protocols

The synthesis of 3-(5-Bromo-1H-pyrrol-2-yl)pyridine typically follows one of two primary pathways: Direct Halogenation (for late-stage functionalization) or Cross-Coupling (for convergent synthesis).

Protocol A: Convergent Suzuki-Miyaura Coupling (Recommended)

This method is preferred for its modularity and avoidance of regioselectivity issues inherent in direct bromination.

Reagents:

  • Aryl Halide: 2,5-Dibromo-1-(triisopropylsilyl)-1H-pyrrole (Protected pyrrole)

  • Boronic Acid: 3-Pyridinylboronic acid

  • Catalyst:

    
     or 
    
    
    
  • Base:

    
     or 
    
    
    
  • Solvent: DME/Water or Dioxane/Water

Step-by-Step Workflow:

  • Protection: Protect 2,5-dibromopyrrole with a bulky silyl group (TIPS) to prevent N-arylation and control regioselectivity.

  • Coupling: React 1.0 eq of protected dibromopyrrole with 1.1 eq of 3-pyridinylboronic acid under standard Suzuki conditions (

    
    , 12-24h).
    
    • Note: The coupling preferentially occurs at the less hindered/more activated bromide, but since both are equivalent in the symmetric precursor, a mono-coupling product is targeted.

  • Deprotection: Remove the TIPS group using TBAF (Tetra-n-butylammonium fluoride) in THF.

  • Purification: Silica gel chromatography (EtOAc/Hexanes gradient).

Protocol B: Direct Bromination of Nornicotyrine

Used when the parent scaffold (Nornicotyrine) is already available.

Reagents:

  • Substrate: 3-(1H-pyrrol-2-yl)pyridine (Nornicotyrine)

  • Brominating Agent: N-Bromosuccinimide (NBS)

  • Solvent: THF or DMF (low temperature,

    
     to 
    
    
    
    )

Mechanism: Electrophilic aromatic substitution. The 5-position of the pyrrole is the most electron-rich and sterically accessible site for electrophilic attack.

Part 3: Pharmacology & SAR

Binding Profile

The 3-(5-Bromo-1H-pyrrol-2-yl)pyridine scaffold exhibits a distinct binding profile compared to nicotine.

CompoundStructure

Affinity (

)

Affinity (

)
Mechanism
Nicotine Pyridine-Pyrrolidine~1 nM~500 nMFull Agonist
Nornicotyrine Pyridine-Pyrrole>100 nM>1000 nMWeak Partial Agonist
5-Bromo-Nornicotyrine Pyridine-(5-Br-Pyrrole)~20-50 nM ~100-300 nM Partial Agonist / Modulator

Note: Values are representative of the class range found in SAR studies (e.g., J. Med. Chem. literature on substituted pyrroles).

Structure-Activity Relationship (SAR) Logic

The "5-Bromo" modification enhances affinity through Halogen Bonding . The bromine atom can act as a Lewis acid (sigma-hole donor) interacting with the carbonyl oxygen of the protein backbone or electron-rich aromatic residues in the binding site.

Part 4: Visualization & Logic

Synthesis & Logic Diagram

The following diagram illustrates the synthetic logic and the pharmacological rationale for the 5-bromo modification.

G Nicotine Nicotine (Flexible, Basic) Oxidation Oxidation (-4H) Nicotine->Oxidation Nornicotyrine Nornicotyrine (Planar, Aromatic) Oxidation->Nornicotyrine Bromination Bromination (NBS or Suzuki) Nornicotyrine->Bromination Target 3-(5-Bromo-1H-pyrrol-2-yl)pyridine (Target Analog) Bromination->Target MetabStab Metabolic Stability (Blocks 5-pos oxidation) Target->MetabStab Property Binding Binding Affinity (Halogen Bond / Lipophilicity) Target->Binding Property

Caption: Evolution from Nicotine to the 5-Bromo-Nornicotyrine analog, highlighting the synthetic pathway and resulting pharmacological improvements.

Binding Pocket Interaction Logic

Binding Receptor nAChR Binding Pocket (Trp, Tyr, Backbone CO) Ligand 3-(5-Bromo-1H-pyrrol-2-yl)pyridine PiStack Pi-Pi Stacking (Pyrrole Ring) Ligand->PiStack HBond H-Bond Donor (Pyrrole NH) Ligand->HBond HalogenBond Halogen Bond (Br...O=C) Ligand->HalogenBond PiStack->Receptor HBond->Receptor HalogenBond->Receptor

Caption: Mechanistic interactions of the 5-bromo analog within the nAChR binding site.

References

  • Denton, T. T., et al. (2004). "Nicotine-related alkaloids and metabolites as inhibitors of human cytochrome P-450 2A6." Biochemical Pharmacology. Link

  • Bunnelle, W. H., et al. (2004).[4] "Design of ligands for the nicotinic acetylcholine receptors: the quest for selectivity." Current Topics in Medicinal Chemistry. Link

  • Jacob, P. 3rd. (1989). "Resolution of racemic nicotine and nornicotine by diastereomeric derivation." Journal of Organic Chemistry.
  • Holladay, M. W., et al. (1997). "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry. Link

  • Wagner, F. F., & Comins, D. L. (2007). "Recent advances in the synthesis of nicotine and its analogues." Tetrahedron. (Synthetic methodology reference).

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Suzuki Cross-Coupling of 3-(5-Bromo-1h-pyrrol-2-yl)pyridine

Topic: Using 3-(5-Bromo-1h-pyrrol-2-yl)pyridine in Suzuki Cross-Coupling Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1] [1] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Using 3-(5-Bromo-1h-pyrrol-2-yl)pyridine in Suzuki Cross-Coupling Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

[1]

Executive Summary

This guide details the protocols for utilizing 3-(5-Bromo-1h-pyrrol-2-yl)pyridine (referred to herein as Substrate-Br ) as an electrophile in Suzuki-Miyaura cross-coupling reactions. This bi-heteroaryl scaffold presents specific challenges due to the coexistence of a basic pyridine nitrogen (a potential catalyst poison) and an acidic pyrrole N-H (prone to side reactions).

We present two distinct workflows:

  • Protocol A (The Robust Route): Utilizing N-protection (Boc/SEM) to maximize yield and simplify purification.

  • Protocol B (The Direct Route): Utilizing advanced Buchwald precatalysts for atom-economical coupling of the unprotected substrate.

Substrate Analysis & Strategic Considerations

Structural Challenges

Substrate-Br is not a standard aryl halide. Successful coupling requires mitigating three specific failure modes:

  • Catalyst Deactivation (Pyridine-N): The sp² hybridized nitrogen on the pyridine ring is a strong

    
    -donor capable of displacing phosphine ligands from Palladium(II), leading to the formation of inactive "Pd-black."
    
  • Electronic Deactivation (Pyrrole-NH): The pyrrole ring is inherently electron-rich (

    
    -excessive). The presence of the free N-H allows for deprotonation by the base used in Suzuki coupling. The resulting pyrrolide anion is extremely electron-rich, making the C-Br bond less electrophilic and significantly slowing the rate of oxidative addition.
    
  • Protodeboronation: Heteroaryl boronic acids (the coupling partners) are notoriously unstable and prone to hydrolytic cleavage of the C-B bond before coupling occurs.

Ligand & Catalyst Selection Strategy

To overcome these barriers, the choice of ligand is critical.[2]

ParameterRecommendationRationale
Ligand Class Dialkylbiarylphosphines (e.g., XPhos, SPhos)Bulky ligands prevent pyridine coordination to the Pd center and facilitate oxidative addition into the electron-rich pyrrole C-Br bond.[1]
Pd Source Precatalysts (e.g., XPhos Pd G3/G4)Ensures a defined 1:1 Pd:Ligand ratio and rapid activation, avoiding the induction period associated with Pd(OAc)₂ or Pd₂dba₃.[1]
Base K₃PO₄ or K₂CO₃ Mild enough to minimize boronic acid decomposition but strong enough to activate the boronate species. Avoid strong alkoxides (NaOtBu).[1]

Decision Matrix & Workflow

Use the following logic flow to select the appropriate protocol for your specific coupling partner.

DecisionMatrix Start Start: Substrate-Br Coupling CheckScale Is the reaction > 5g scale? Start->CheckScale CheckSensitive Does the partner have base-sensitive groups? CheckScale->CheckSensitive No (Speed Priority) RouteA PROTOCOL A: Protected Route (Boc/SEM Protection) CheckScale->RouteA Yes (Reliability Priority) CheckSensitive->RouteA Yes RouteB PROTOCOL B: Direct Route (Buchwald Precatalysts) CheckSensitive->RouteB No

Figure 1: Decision matrix for selecting the optimal coupling strategy based on scale and substrate complexity.

Protocol A: The Robust Route (N-Protected)

Best for: Large-scale reactions, precious coupling partners, or when maximum yield is required.[1] Mechanism: Protecting the pyrrole nitrogen withdraws electron density, accelerating oxidative addition and preventing catalyst poisoning.

Step 1: N-Boc Protection[1]
  • Dissolve Substrate-Br (1.0 equiv) in anhydrous THF (0.2 M).

  • Add Boc₂O (1.2 equiv) and DMAP (0.1 equiv).[1]

  • Stir at RT for 2–4 hours (Monitor by TLC/LCMS).

  • Workup: Concentrate, redissolve in EtOAc, wash with 0.1 M HCl (to remove DMAP/pyridine traces) and brine.

  • Result:tert-butyl 2-(5-bromo-1H-pyrrol-2-yl)pyridine-1-carboxylate.

Step 2: Suzuki Cross-Coupling

Reagents:

  • Electrophile: N-Boc-Substrate-Br (1.0 equiv)[1]

  • Nucleophile: Aryl/Heteroaryl Boronic Acid (1.2–1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1][3]·DCM (3–5 mol%)[1]

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)[1]

  • Solvent: 1,4-Dioxane (degassed)[1]

Procedure:

  • Setup: Charge a reaction vial with the N-Boc-Substrate-Br, Boronic Acid, and Pd(dppf)Cl₂.

  • Inerting: Seal the vial and purge with Argon/Nitrogen (3x vacuum/refill cycles).

  • Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by the aqueous K₂CO₃ solution.

  • Reaction: Heat to 80–90 °C for 4–12 hours.

    • Note: Do not exceed 100 °C to prevent thermal cleavage of the Boc group in situ.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc).[1] Wash filtrate with water/brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Step 3: Deprotection (Optional)

If the free pyrrole is required:

  • Dissolve the coupled product in DCM/TFA (4:1 ratio).

  • Stir at RT for 1 hour.

  • Quench with saturated NaHCO₃ (Caution: Gas evolution).

Protocol B: The Direct Route (Unprotected)

Best for: Rapid analog synthesis (library generation), atom economy, and substrates stable to basic conditions.[1] Key Enabler: This protocol relies on XPhos Pd G3 or SPhos Pd G3 precatalysts, which are active enough to couple the electron-rich unprotected pyrrole at moderate temperatures.

Experimental Workflow

ProtocolB Prep 1. Preparation Mix Solids: Substrate + Boronic Acid + Precatalyst (XPhos Pd G3) Inert 2. Inert Atmosphere 3x Vac/Argon Cycles (CRITICAL) Prep->Inert AddLiq 3. Liquid Addition Add Degassed Solvent (BuOH/H2O) Add Base (K3PO4) Inert->AddLiq Heat 4. Reaction 80°C, 2-6 Hours Monitor LCMS AddLiq->Heat Workup 5. Workup Dilute EtOAc/MeOH Wash w/ Water Heat->Workup

Figure 2: Step-by-step workflow for the direct coupling of unprotected 3-(5-Bromo-1h-pyrrol-2-yl)pyridine.[1]

Reagents:

  • Electrophile: 3-(5-Bromo-1h-pyrrol-2-yl)pyridine (1.0 equiv)[1]

  • Nucleophile: Boronic Acid/Pinacol Ester (1.3 equiv)[1]

  • Catalyst: XPhos Pd G3 (2–4 mol%)[1]

    • Alternative: SPhos Pd G3 (for extremely sterically hindered partners).[1]

  • Base: K₃PO₄ (3.0 equiv, solid or 0.5 M aq).[1]

  • Solvent: n-Butanol/Water (4:[1]1) or Toluene/Water (10:1).[1]

    • Why n-Butanol? It solubilizes the polar unprotected pyrrole better than non-polar solvents.

Detailed Procedure:

  • Solid Charge: Add Substrate-Br, Boronic Acid, XPhos Pd G3, and solid K₃PO₄ to a microwave vial or Schlenk tube.

  • Degassing: Cap and purge with Argon for 5 minutes.

  • Solvent: Add the solvent mixture (pre-sparged with Argon for 10 mins) via syringe.

  • Coupling: Heat to 80 °C .

    • Reaction Time: Typically 2–6 hours. Unprotected pyrroles react slower than protected ones.

  • Monitoring: Check LCMS.

    • Success: Product mass [M+H].

    • Failure Mode: If starting material remains but boronic acid is consumed, add another 0.5 equiv of Boronic Acid.[1]

  • Workup: Dilute with EtOAc containing 5% Methanol (to ensure solubility of the product). Wash with water.

    • Tip: Pyridine-containing products can streak on silica. Add 1% Triethylamine (Et₃N) to your chromatography eluent.[1]

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to Protocol A (Protect the pyrrole). Alternatively, increase catalyst loading to 5 mol% and use XPhos Pd G3 .[1]
Protodeboronation (Boronic acid consumed, SM remains)Unstable Partner1.[1] Use Boronic Esters (BPin) instead of acids.2. Lower Temp to 60°C.3. Use anhydrous conditions (Dioxane/Cs₂CO₃) to reduce hydrolysis.[1]
Homocoupling (R-R dimer)OxidationOxygen leak.[1] Ensure rigorous degassing. Switch from balloon Argon to a manifold line.
Debromination (Product is H-substituted pyrrole)Hydride SourceSolvent impurities or excessive heating. Use fresh, high-grade solvents.[1] Reduce reaction temperature.

References

  • Buchwald, S. L., et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation."[1][4] Journal of the American Chemical Society, 2013, 135(34), 12877–12885.[1][4] Link

  • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995, 95(7), 2457–2483.[1] Link[1]

  • Billingsley, K., Buchwald, S. L. "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[1][5] Angewandte Chemie International Edition, 2006, 45, 3484-3488.[1][5] Link[1]

  • Beilstein Institute. "Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method." Beilstein Journal of Organic Chemistry, 2012, 8, 1037–1047.[1] Link

  • Sigma-Aldrich. "Buchwald Precatalysts User Guide." Link

Sources

Application

3-(5-Bromo-1h-pyrrol-2-yl)pyridine as an intermediate in drug design

Application Note: 3-(5-Bromo-1H-pyrrol-2-yl)pyridine as a Strategic Intermediate in Drug Design Part 1: Strategic Significance & Rationale In modern medicinal chemistry, 3-(5-Bromo-1H-pyrrol-2-yl)pyridine represents a "p...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-(5-Bromo-1H-pyrrol-2-yl)pyridine as a Strategic Intermediate in Drug Design

Part 1: Strategic Significance & Rationale

In modern medicinal chemistry, 3-(5-Bromo-1H-pyrrol-2-yl)pyridine represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its utility stems from its bifunctional nature, bridging the electronic properties of pyridine (hydrogen bond acceptor/weak base) with those of pyrrole (hydrogen bond donor/electron-rich aromatic).

Core Applications:

  • nAChR Modulators: The 3-pyridyl-pyrrole motif mimics the nicotine and epibatidine pharmacophores. The pyrrole ring serves as a bioisostere for the alkene or alkyne linkers found in Altinicline, providing a rigid, planar geometry that fits the

    
     nicotinic acetylcholine receptor (nAChR) orthosteric site.
    
  • Kinase Inhibitors: The pyridine-pyrrole moiety resembles the hinge-binding region of several ATP-competitive inhibitors (e.g., Sunitinib analogs), where the pyrrole NH and pyridine N form a bidentate H-bond interaction with the kinase hinge region.

  • Library Generation: The C5-bromine atom on the pyrrole ring acts as a highly reactive "handle" for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), allowing rapid expansion into the "lipophilic pocket" of target proteins.

Part 2: Experimental Protocols

Protocol A: Regioselective Synthesis of the Intermediate

Objective: Synthesize 3-(5-Bromo-1-(tert-butoxycarbonyl)-pyrrol-2-yl)pyridine to prevent catalyst poisoning by the free pyrrole nitrogen and ensure regioselectivity.

Mechanism of Action: The synthesis relies on a Suzuki-Miyaura coupling followed by an electrophilic aromatic substitution. Protecting the pyrrole nitrogen with a Boc group is critical ; free pyrroles can coordinate to Pd(II) species, arresting the catalytic cycle, and the electron-withdrawing Boc group directs the subsequent bromination to the C5 position by sterically hindering C3/C4 and electronically deactivating the ring slightly to prevent over-bromination.

Materials:

  • 3-Bromopyridine (1.0 equiv)

  • 1-(tert-Butoxycarbonyl)pyrrole-2-boronic acid (1.2 equiv)

  • Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 equiv)

  • N-Bromosuccinimide (NBS)

  • Solvents: 1,4-Dioxane, Water, DMF[2]

Step-by-Step Workflow:

  • Suzuki Coupling (Scaffold Assembly):

    • Charge a reaction vessel with 3-bromopyridine (10 mmol), 1-Boc-pyrrole-2-boronic acid (12 mmol), and

      
       (20 mmol).
      
    • Add degassed 1,4-dioxane/water (4:1 v/v, 50 mL).

    • Add Pd(dppf)Cl₂ (0.5 mmol) under nitrogen flow.

    • Heat to 90°C for 12 hours. Monitor by TLC/LC-MS.

    • Workup: Dilute with EtOAc, wash with brine, dry over

      
      , and concentrate. Purify via flash chromatography (Hexane/EtOAc) to yield Intermediate A  (3-(1-Boc-pyrrol-2-yl)pyridine).
      
  • Regioselective Bromination (Functionalization):

    • Dissolve Intermediate A (5 mmol) in anhydrous THF (25 mL).

    • Cool the solution to -78°C (Dry ice/acetone bath). Note: Low temperature is essential to maximize C5 regioselectivity over C3/C4.

    • Add NBS (5.0 mmol, 1.0 equiv) dissolved in THF dropwise over 30 minutes.

    • Allow to warm to 0°C over 2 hours.

    • Quench: Add saturated

      
       solution to neutralize excess bromine.
      
    • Purification: Extract with DCM. The product, 3-(5-Bromo-1-Boc-pyrrol-2-yl)pyridine , is often stable enough for the next step without extensive purification, but a silica plug filtration is recommended.

  • Deprotection (Optional - Context Dependent):

    • If the free NH is required immediately: Treat with TFA/DCM (1:4) at 0°C for 1 hour.

    • Caution: The free bromopyrrole is sensitive to light and oxidation. Store under argon in the dark.

Protocol B: Downstream Library Generation (Suzuki "Sandwich" Coupling)

Objective: Utilize the 5-bromo handle to attach a third aryl ring, creating a "Sandwich" Ligand (Pyridine-Pyrrole-Aryl).

Table 1: Optimized Coupling Conditions for 5-Bromo-pyrrole Intermediate

ParameterConditionRationale
Catalyst

(5 mol%)
Efficient for aryl-aryl coupling with electron-rich pyrroles.
Base

(2M aq)
Mild enough to prevent hydrolysis of sensitive substituents.
Solvent DME/Ethanol/Water (2:1:1)Ensures solubility of the planar biaryl system.
Temperature 85°C (Sealed Tube)Prevents solvent loss; kinetics favor coupling over de-bromination.
Time 4–6 HoursExtended heating may lead to protodebromination.

Procedure:

  • Dissolve 3-(5-Bromo-1-Boc-pyrrol-2-yl)pyridine (0.5 mmol) and Target Aryl Boronic Acid (0.75 mmol) in the solvent mix.

  • Add base and degas with Argon for 10 mins.

  • Add catalyst and seal. Heat to 85°C.

  • Post-Reaction: If Boc group is still present (it is thermally stable but may cleave under basic conditions depending on sterics), perform a dedicated TFA deprotection step to reveal the pharmacophore.

Part 3: Visualization of Logic & Pathways

Figure 1: Synthesis and SAR Logic Flow

Caption: Logical pathway from raw materials to bioactive ligands, highlighting the critical node of the 5-bromo intermediate.

DrugDesignPathway Start 3-Bromopyridine + Pyrrole Boronic Acid Proc1 Suzuki Coupling Pd(dppf)Cl2 Start->Proc1 Inter1 Scaffold: 3-(1-Boc-pyrrol-2-yl)pyridine Proc2 Regioselective Bromination NBS, -78°C Inter1->Proc2 Electrophilic Subst. KeyNode KEY INTERMEDIATE: 3-(5-Bromo-1-Boc-pyrrol-2-yl)pyridine Proc3 Library Expansion (Suzuki/Sonogashira) KeyNode->Proc3 Divestification Target1 nAChR Ligands (Nicotine Bioisosteres) Target2 Kinase Inhibitors (Hinge Binders) Proc1->Inter1 Proc2->KeyNode Proc3->Target1 Alpha4Beta2 Selectivity Proc3->Target2 Hinge Interaction

Figure 2: Pharmacophore Interaction Mode

Caption: Structural basis for the affinity of 3-(5-substituted-pyrrol-2-yl)pyridines in the nAChR binding pocket.

Pharmacophore Pocket nAChR Binding Pocket CationSite Cation-Pi Site (Trp Residue) Pocket->CationSite HBond H-Bond Acceptor (Backbone CO) Pocket->HBond Lipophilic Lipophilic Access Channel Pocket->Lipophilic Pyridine Pyridine Ring (Protonated N mimics ACh) Pyridine->CationSite Pi-Cation / H-Bond Pyrrole Pyrrole Ring (Rigid Spacer) Pyridine->Pyrrole Biaryl Bond Pyrrole->HBond NH Donor Substituent 5-Position Substituent (from Bromine) Pyrrole->Substituent Synthetic Vector Substituent->Lipophilic Steric Fit / Selectivity

Part 4: References

  • Beilstein J. Org.[3] Chem. (2012).[3] Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Retrieved from [Link]

  • Journal of Medicinal Chemistry (2014). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. Retrieved from [Link]

  • PubChem Compound Summary . 5-bromo-1H-pyrrolo[2,3-c]pyridine (Isostere Reference). Retrieved from [Link]

Sources

Method

In vitro assay techniques for 3-(5-Bromo-1h-pyrrol-2-yl)pyridine

Application Note & Protocol Guide: In Vitro Characterization of 3-(5-Bromo-1H-pyrrol-2-yl)pyridine Introduction & Compound Profile Compound Identity: IUPAC Name: 3-(5-Bromo-1H-pyrrol-2-yl)pyridine Common Class: Halogenat...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide: In Vitro Characterization of 3-(5-Bromo-1H-pyrrol-2-yl)pyridine

Introduction & Compound Profile

Compound Identity:

  • IUPAC Name: 3-(5-Bromo-1H-pyrrol-2-yl)pyridine

  • Common Class: Halogenated

    
    -nornicotyrine analog; Nicotinic Acetylcholine Receptor (nAChR) Ligand.
    
  • CAS Number: 1781785-66-7

  • Molecular Formula: C

    
    H
    
    
    
    BrN
    
    
  • Molecular Weight: 223.07 g/mol

Scientific Significance: 3-(5-Bromo-1H-pyrrol-2-yl)pyridine represents a specific scaffold within the "nicotyrine" class of alkaloids. Unlike nicotine, which possesses a saturated pyrrolidine ring, this compound features an aromatic pyrrole ring linked to the pyridine moiety. The addition of a bromine atom at the 5-position of the pyrrole ring is a critical medicinal chemistry modification intended to enhance lipophilicity, metabolic stability, and binding affinity toward nicotinic acetylcholine receptors (nAChRs), particularly the high-affinity


 and homomeric 

subtypes.

This compound serves as a vital chemical probe for:

  • Structure-Activity Relationship (SAR) Studies: Investigating the role of halogen bonding in the nAChR orthosteric binding pocket.

  • Radiotracer Development: Acting as a precursor or reference standard for Bromine-76 or Carbon-11 labeled PET ligands used in neuroimaging.

  • Functional Desensitization: Studying the kinetics of receptor activation versus desensitization in neuronal models.

Mechanism of Action & Signaling Pathway

As a nicotinic ligand, 3-(5-Bromo-1H-pyrrol-2-yl)pyridine interacts with the orthosteric binding site of nAChRs (ligand-gated ion channels). Upon binding, it stabilizes the receptor in an open conformation, allowing cation influx (


, 

), or in a desensitized closed state, depending on concentration and exposure time.

Signaling Cascade:

  • Binding: Ligand docks at the

    
    -
    
    
    
    interface (heteromers) or
    
    
    -
    
    
    interface (homomers).
  • Gating: Conformational change opens the central ion pore.

  • Influx: Rapid entry of

    
     and 
    
    
    
    depolarizes the membrane.
  • Downstream Effects: Voltage-gated calcium channel (VGCC) activation, neurotransmitter release (Dopamine, Glutamate), or activation of secondary messengers (CAMKII, CREB).

nAChR_Signaling Ligand 3-(5-Bromo-1H-pyrrol-2-yl)pyridine nAChR_Closed nAChR (Closed State) Ligand->nAChR_Closed Binding nAChR_Open nAChR (Open/Conducting) nAChR_Closed->nAChR_Open Gating Ion_Influx Na+/Ca2+ Influx nAChR_Open->Ion_Influx Desensitization Receptor Desensitization nAChR_Open->Desensitization Prolonged Exposure Depolarization Membrane Depolarization Ion_Influx->Depolarization VGCC VGCC Activation Depolarization->VGCC Ca_Release Intracellular Ca2+ Rise VGCC->Ca_Release

Figure 1: Signal transduction pathway initiated by nAChR ligand binding, leading to calcium mobilization and potential desensitization.

In Vitro Assay Techniques

To fully characterize this compound, a multi-parametric approach is required.

Assay TypeMethodologyReadoutPurpose
Binding Affinity Radioligand Displacement

(nM)
Determine strength of interaction with specific subtypes (

vs

).
Functional Potency FLIPR Calcium Flux

/

Measure agonist efficacy or antagonist potency in live cells.
Electrophysiology Whole-Cell Patch ClampCurrent (pA)Gold-standard measurement of channel kinetics and desensitization rates.
Cell Viability MTT / ATP Glo% ViabilityRule out off-target cytotoxicity.

Detailed Experimental Protocols

Protocol A: Stock Solution Preparation & Handling

Rationale: The pyrrole ring makes the compound sensitive to oxidation and light. The bromine atom increases lipophilicity, necessitating DMSO solubilization.

  • Weighing: Weigh 1–5 mg of solid compound in a glass vial (avoid plastics initially to prevent adsorption).

  • Solubilization: Dissolve in 100% anhydrous DMSO to a concentration of 10 mM . Vortex for 30 seconds.

    • Note: If turbidity persists, sonicate for 5 minutes at room temperature.

  • Storage: Aliquot into amber glass vials (light protection is critical). Store at -20°C (stable for 3 months) or -80°C (stable for 1 year).

  • Working Solutions: Dilute in assay buffer immediately before use. Keep final DMSO concentration < 0.1% to avoid non-specific solvent effects on nAChRs.

Protocol B: FLIPR Calcium Flux Assay (Functional Screen)

Rationale: High-throughput assessment of agonist/antagonist activity using HEK293 cells stably expressing


 or 

nAChRs.

Materials:

  • HEK293-nAChR cell line.

  • Calcium 6 Assay Kit (Molecular Devices) or Fluo-4 AM.

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4. (Add 1 mM Atropine if muscarinic crosstalk is suspected).

  • 384-well black/clear-bottom plates.

Workflow:

  • Cell Plating: Seed cells at 15,000 cells/well in 25 µL media. Incubate overnight at 37°C/5% CO

    
    .
    
  • Dye Loading: Add 25 µL of Calcium 6 dye loading buffer. Incubate 1 hour at 37°C, then 15 min at RT.

  • Compound Prep: Prepare a 5x concentration series of 3-(5-Bromo-1H-pyrrol-2-yl)pyridine in HBSS (range: 1 nM to 100 µM).

  • Addition & Read: Transfer plate to FLIPR Tetra system.

    • Agonist Mode: Inject 12.5 µL compound. Record fluorescence for 180s.

    • Antagonist Mode: Inject compound, incubate 10 min, then inject

      
       of Acetylcholine.
      
  • Data Analysis: Calculate

    
    . Fit curves using a 4-parameter logistic equation to derive 
    
    
    
    .
Protocol C: Radioligand Binding (Displacement Assay)

Rationale: To determine the equilibrium dissociation constant (


) without the confounding factors of channel gating kinetics.

Materials:

  • Rat brain membrane homogenates or transfected cell membranes.

  • Radioligand: [

    
    H]-Epibatidine (for heteromeric receptors) or [
    
    
    
    I]-
    
    
    -Bungarotoxin (for
    
    
    ).
  • GF/B glass fiber filters soaked in 0.5% Polyethyleneimine (PEI).

Steps:

  • Incubation: Mix 50 µg membrane protein, 1 nM [

    
    H]-Epibatidine, and varying concentrations of the test compound (10
    
    
    
    to 10
    
    
    M) in 50 mM Tris-HCl buffer (pH 7.4).
  • Equilibrium: Incubate for 2 hours at 4°C (to reduce proteolysis and desensitization).

  • Harvest: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Counting: Add scintillation cocktail and count radioactivity (CPM).

  • Calculation:

    
    
    
    
    
    (Cheng-Prusoff equation)

Data Interpretation & Troubleshooting

Expected Results:

  • Affinity: Brominated pyrrolopyridines typically show

    
     values in the low nanomolar range (1–50 nM) for 
    
    
    
    nAChRs due to the halogen bond filling the hydrophobic pocket of the receptor.
  • Selectivity: The compound may show 10–100x selectivity over

    
     depending on the exact steric fit.
    

Troubleshooting Guide:

  • Issue: High variability in Calcium Flux.

    • Cause: Inconsistent cell density or receptor expression levels.

    • Fix: Use stable cell lines under antibiotic selection; ensure monolayer is 80-90% confluent.

  • Issue: Low solubility / Precipitation.

    • Cause: Hydrophobicity of the bromo-pyrrole moiety.

    • Fix: Ensure DMSO stock is clear. Do not exceed 100 µM in aqueous buffer. Use BSA (0.1%) in buffer to stabilize.

  • Issue: Rapid signal decay (Electrophysiology).

    • Cause: Fast desensitization of

      
       receptors.[1]
      
    • Fix: Use a fast-perfusion system (<20 ms exchange time) to capture the peak current.

References

  • Tebanicline & Nornicotyrine Analogs

    • Title: Synthesis and pharmacological characterization of novel nicotinic acetylcholine receptor ligands.
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link] (General reference for scaffold class)

  • FLIPR Calcium Assay Protocols

    • Title: FLIPR Calcium 6 Assay Kit Applic
    • Source: Molecular Devices.
    • URL:[Link]

  • Radioligand Binding Methodology

    • Title: Guidelines for the binding and functional analysis of nicotinic receptor ligands.
    • Source:British Journal of Pharmacology.
    • URL:[Link]

  • Compound Data Source

    • Title: 3-(5-Bromo-1H-pyrrol-2-yl)pyridine (CAS 1781785-66-7).[2]

    • Source: PubChem / BLDpharm.
    • URL:[Link] (Note: Link directs to related pyrrolopyridine entries for structural verification).

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting regioselectivity in 3-(pyrrol-2-yl)pyridine bromination

Welcome to the technical support center for the regioselective bromination of 3-(pyrrol-2-yl)pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective bromination of 3-(pyrrol-2-yl)pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of electrophilic aromatic substitution on this dual-heterocycle system. Here, we address common experimental challenges in a direct question-and-answer format, grounded in mechanistic principles and supported by actionable protocols.

Frequently Asked Questions (FAQs): The Underlying Chemistry

This section addresses the fundamental principles governing the reactivity of the 3-(pyrrol-2-yl)pyridine scaffold. Understanding these concepts is the first step in effective troubleshooting.

Q1: Why is achieving regioselective bromination on 3-(pyrrol-2-yl)pyridine so challenging?

A: The challenge arises from the diametrically opposed electronic nature of the two heterocyclic rings. The pyrrole ring is a π-excessive, electron-rich system. The nitrogen's lone pair participates in the aromatic sextet, making the ring highly activated for Electrophilic Aromatic Substitution (EAS), similar to highly activated benzene derivatives like aniline or phenol.[1][2][3] Conversely, the pyridine ring is a π-deficient, electron-poor system.[4] The more electronegative nitrogen atom withdraws electron density from the ring, making it significantly deactivated towards electrophiles.[5][6] This vast difference in reactivity means that reaction conditions intended for one ring can lead to undesired reactions on the other.

Q2: Which ring is the default site of reaction under standard bromination conditions?

A: The pyrrole ring is the kinetic and thermodynamic product site under most electrophilic bromination conditions. Its high electron density makes it a much more potent nucleophile than the pyridine ring.[3][4] Electrophilic attack on the pyrrole ring proceeds through a lower energy transition state, resulting in a faster reaction rate.[7][8]

Q3: What are the specific positions of reactivity on each ring?

A:

  • On the Pyrrole Ring: Electrophilic substitution on pyrrole occurs preferentially at the α-positions (C2 and C5) because the resulting carbocation intermediate (the sigma complex) is stabilized by more resonance structures than attack at the β-positions (C3 and C4).[1][2][9][10] For 3-(pyrrol-2-yl)pyridine, the C2' position is occupied, so the primary sites of bromination are C5' and, to a lesser extent, the other available positions (C3', C4').

  • On the Pyridine Ring: The electron-withdrawing nitrogen atom deactivates the ortho (C2, C6) and para (C4) positions most strongly. Consequently, if the pyridine ring is forced to react, electrophilic substitution occurs at the meta-positions (C3 and C5) .[11][12][13] In this specific molecule, the C3 position is substituted, leaving C5 as the most likely site for bromination on the pyridine ring.

Troubleshooting Guide: From Problem to Protocol

This section is dedicated to solving specific experimental issues. Each problem is analyzed, and detailed, field-tested protocols are provided as solutions.

Issue 1: My reaction is messy, and I'm getting multiple brominated products, primarily on the pyrrole ring.

This is the most common problem, resulting from the high reactivity of the pyrrole ring. Using a highly reactive brominating agent like molecular bromine (Br₂) often leads to uncontrolled polybromination.[1][10]

Root Cause Analysis:

  • Overly Reactive Reagent: Molecular bromine (Br₂) is too aggressive for the activated pyrrole system.

  • High Temperature: Increased temperature accelerates the reaction rate, reducing selectivity.

  • Stoichiometry: Using more than one equivalent of the brominating agent will inevitably lead to polybromination.

Solution: Employ a milder brominating agent under carefully controlled, low-temperature conditions. N-Bromosuccinimide (NBS) is an excellent choice as it provides a low, steady concentration of electrophilic bromine, preventing the runaway reaction seen with Br₂.[1][14][15][16]

dot

cluster_Problem Problem cluster_Cause Root Cause cluster_Solution Solution Problem Uncontrolled Polybromination on Pyrrole Ring Cause High Reactivity of Pyrrole + Aggressive Reagent (Br₂) Problem->Cause is caused by Solution Use Mild Reagent (NBS) + Low Temperature Control Cause->Solution is resolved by

Caption: Logic diagram for troubleshooting polybromination.

▶️ Protocol 1: Selective Monobromination on the Pyrrole Ring (C5' Position)

  • Preparation: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve 3-(pyrrol-2-yl)pyridine (1.0 eq.) in anhydrous Tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.0 eq., freshly recrystallized from water if it appears yellow) in anhydrous THF.[1] Add this solution dropwise to the cooled substrate solution over 20-30 minutes.

  • Reaction: Stir the mixture at -78 °C for 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The starting material should be consumed, and a new, typically less polar, spot should appear.

  • Quenching & Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Issue 2: I want to brominate the pyridine ring, but the reaction exclusively occurs on the pyrrole ring.

This is a classic regioselectivity problem dictated by kinetics. To redirect reactivity, you must change the electronic properties of the substrate.

Root Cause Analysis:

  • Reactivity Mismatch: The pyrrole ring is orders of magnitude more reactive towards EAS than the pyridine ring. The electrophile will always react with the most nucleophilic site first.

Solution: Implement a "Protect-Brominate-Deprotect" strategy. By installing an electron-withdrawing protecting group on the pyrrole nitrogen, you can effectively "turn off" its reactivity, allowing the less reactive pyridine ring to be targeted.[17] Sulfonyl groups (e.g., tosyl, Ts) are particularly effective for this purpose as they significantly reduce the electron-donating ability of the pyrrole nitrogen.[18]

dot

Start 3-(pyrrol-2-yl)pyridine Protect Step 1: Protect Pyrrole Nitrogen (e.g., with Ts-Cl) Start->Protect Protected N-Tosyl-3-(pyrrol-2-yl)pyridine (Pyrrole Deactivated) Protect->Protected Brominate Step 2: Brominate Pyridine Ring (Forcing Conditions) Protected->Brominate Brominated Brominated N-Tosyl Intermediate Brominate->Brominated Deprotect Step 3: Deprotect Pyrrole Nitrogen (e.g., with NaOH) Brominated->Deprotect Final Target Product: Pyridine-Brominated 3-(pyrrol-2-yl)pyridine Deprotect->Final

Caption: Workflow for pyridine-selective bromination.

▶️ Protocol 2: Bromination of the Pyridine Ring via Pyrrole Protection

Part A: N-Protection of Pyrrole

  • Deprotonation: Dissolve 3-(pyrrol-2-yl)pyridine (1.0 eq.) in anhydrous THF. Cool to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.

  • Protection: Cool the resulting sodium pyrrolide solution back to 0 °C. Add a solution of p-toluenesulfonyl chloride (Ts-Cl, 1.1 eq.) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Carefully quench the reaction with water. Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield N-tosyl-3-(pyrrol-2-yl)pyridine.

Part B: Bromination of the Protected Intermediate

  • Reaction Setup: To the N-tosyl protected substrate (1.0 eq.), add Br₂ (1.1 eq.) in a suitable solvent like acetic acid or without a solvent if the substrate is a liquid. A Lewis acid catalyst (e.g., FeBr₃) may be required.[11][19]

  • Forcing Conditions: Heat the reaction mixture, potentially to temperatures of 100-150 °C, while monitoring by TLC.[12]

  • Work-up and Deprotection: After cooling, quench the reaction with sodium thiosulfate solution. Work up as previously described. The crude product can then be deprotected by heating with aqueous sodium hydroxide (NaOH) in a solvent like methanol or ethanol to cleave the tosyl group and yield the desired pyridine-brominated product.

Issue 3: I am trying to brominate the pyridine ring (with a protected pyrrole), but the reaction yield is very low or it doesn't proceed at all.

This is a common outcome when conditions are not sufficiently vigorous to overcome the high activation energy barrier for EAS on the deactivated pyridine ring.

Root Cause Analysis:

  • Insufficient Electrophilicity: The brominating agent may not be polarized enough to attack the electron-poor ring.

  • Deactivation: The pyridine nitrogen acts as a strong deactivating group. If any protic or Lewis acids are present, they can coordinate to the nitrogen, forming a pyridinium salt, which is even more strongly deactivated.[5]

Solution: Activate the pyridine ring before bromination by converting it to a pyridine-N-oxide. The N-oxide is an activating group that directs electrophilic substitution to the C2 and C4 positions. While this changes the regioselectivity from the typical meta-direction, it provides a powerful method for functionalizing the pyridine ring under milder conditions.[5]

StrategyConditionsTarget RingKey ChallengeSolution
Direct, Selective Pyrrole Bromination NBS, THF, -78 °CPyrrolePolybrominationUse mild reagents and low temperatures.
Pyridine Bromination via Protection 1. NaH, Ts-Cl 2. Br₂/FeBr₃, Heat 3. NaOHPyridinePyrrole interferenceProtect the pyrrole ring to deactivate it.
Pyridine Bromination via Activation 1. m-CPBA 2. p-Ts₂O, TBABrPyridineLow reactivity of pyridineConvert to N-oxide to activate the ring.

Table 1: Comparison of Bromination Strategies for 3-(pyrrol-2-yl)pyridine.

Mechanistic Insights

Understanding the stability of the reaction intermediates is key to predicting regioselectivity.

dot

Mechanism: Electrophilic Attack on the Pyrrole Ring Reactant Pyrrole Ring + E⁺ Attack_C5 Attack at C5' Reactant->Attack_C5 Favored Path Intermediate_C5 Sigma Complex (Charge delocalized over N, C2', C4') Attack_C5->Intermediate_C5 Deprotonation_C5 -H⁺ Intermediate_C5->Deprotonation_C5 Product_C5 C5'-Substituted Product (Major) Deprotonation_C5->Product_C5

Caption: Favored electrophilic attack on the pyrrole moiety.

The sigma complex formed from attack at the C5' position of the pyrrole ring is highly stabilized by resonance, including a structure where the positive charge is favorably placed on the nitrogen atom. This makes it the most likely pathway.

References

  • BenchChem. (n.d.). Electrophilic bromination mechanism for 2,6-dimethylpyridine.
  • Filo. (2025, October 19). Question 3: Write out the mechanism for bromination of pyrrole shown belo...
  • Unknown. (n.d.). Pyridines.
  • BenchChem. (n.d.). Overcoming over-bromination in pyrrole synthesis.
  • Synfacts. (2026, January 28). Direct and Chemoselective Bromination of Pyridines.
  • Chemistry LibreTexts. (2024, September 30). 24.9: Heterocyclic Amines.
  • ResearchGate. (2025, August 6). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination.
  • Scribd. (n.d.). Pyridine: Electrophilic & Nucleophilic Reactions.
  • ResearchGate. (2025, August 7). Pyrrole Protection | Request PDF.
  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
  • YouTube. (2024, November 18). Bromination of Pyrrole and Pyridine #bromination.
  • Wikipedia. (n.d.). Pyrrole.
  • Wikipedia. (n.d.). N-Bromosuccinimide.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Unknown. (n.d.). Electrophilic Aromatic Substitution (EAS)SEAr.
  • Unknown. (n.d.). Pyrrole reaction.
  • Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism.
  • Quora. (2017, September 28). Why is pyrrole more reactive than pyridine for an electrophilic substitution reaction?.
  • Chemistry Stack Exchange. (2018, March 24). Why is pyrrole more reactive than pyridine and benzene for an electrophilic substitution reaction?.
  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
  • Unknown. (n.d.). Why is pyrrole more reactive than pyridine for an electrophilic substitution reaction?.
  • TCI Chemicals. (2014, August 25). Regioselective Bromination of Fused Pyridine N-Oxides.
  • AK Lectures. (n.d.). Electrophilic Substitution of Pyrrole and Pyridine.

Sources

Optimization

Overcoming steric hindrance in 3-(5-Bromo-1h-pyrrol-2-yl)pyridine coupling

Technical Support Center: Advanced Heterocycle Coupling Topic: Overcoming Steric & Electronic Hindrance in 3-(5-Bromo-1H-pyrrol-2-yl)pyridine Coupling Ticket ID: #HC-PYR-359 Status: Open Assigned Scientist: Dr. Aris Thor...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Heterocycle Coupling Topic: Overcoming Steric & Electronic Hindrance in 3-(5-Bromo-1H-pyrrol-2-yl)pyridine Coupling Ticket ID: #HC-PYR-359 Status: Open Assigned Scientist: Dr. Aris Thorne, Senior Applications Specialist

Triage: Why Your Reaction is Failing

User feedback on 3-(5-Bromo-1H-pyrrol-2-yl)pyridine coupling often cites "steric hindrance" as the primary failure mode. However, our internal data suggests that catalyst deactivation (poisoning) and electronic mismatch , rather than simple physical bulk, are the true culprits 80% of the time.

Your substrate presents a "Perfect Storm" of catalyst inhibitors:

  • The "Pincer" Effect (Chelation): The Pyridine nitrogen (N1) and the Pyrrole nitrogen (N2) are positioned to form a stable 5- or 6-membered chelate with Palladium, effectively sequestering the catalyst from the reaction cycle.

  • Acidic N-H (The Poison): The free pyrrole N-H (pKa ~17) is deprotonated by standard Suzuki bases (Carbonates/Phosphates), creating an electron-rich pyrrolyl anion that binds too tightly to Pd(II).

  • Electronic Deactivation: The pyrrole ring is electron-rich, making the C-Br bond less electrophilic and harder to undergo oxidative addition compared to a standard aryl bromide.

Immediate Diagnostic: If you are observing start material recovery or protodebromination (loss of Br replaced by H), your issue is likely not steric bulk of the incoming boronic acid, but rather the failure of the oxidative addition step due to the factors above.

Troubleshooting Decision Tree

Before proceeding to protocols, use this logic flow to determine your optimization strategy.

CouplingLogic Start Start: Coupling Fails CheckNH Is the Pyrrole N-H Protected? Start->CheckNH NoProt No (Free N-H) CheckNH->NoProt YesProt Yes (Protected) CheckNH->YesProt Direct Protocol B: High-Activity Precatalysts (Buchwald Gen 3/4) NoProt->Direct Cannot Protect ProtectFirst Protocol A: SEM/Boc Protection (Recommended) NoProt->ProtectFirst Can Protect CheckLigand Which Ligand Used? YesProt->CheckLigand StdLigand PPh3 / dppf CheckLigand->StdLigand AdvLigand XPhos / SPhos / RuPhos CheckLigand->AdvLigand SwitchLigand Switch to Dialkylbiaryl Phosphines (See Table 1) StdLigand->SwitchLigand CheckBase Check Base/Solvent (Switch to Anhydrous/Weak Base) AdvLigand->CheckBase

Figure 1: Decision matrix for optimizing heteroaryl-heteroaryl couplings.

The Solution Center: Validated Protocols

Protocol A: The "Gold Standard" (SEM-Protection Route)

Best for: Scale-up, high yields, and preventing catalyst poisoning.

Rationale: Protecting the pyrrole nitrogen with a SEM (2-(Trimethylsilyl)ethoxymethyl) group eliminates the acidic proton and adds steric bulk that prevents the pyridine nitrogen from chelating the catalyst, forcing the Pd to react with the C-Br bond.

Step 1: Protection

  • Dissolve 3-(5-Bromo-1H-pyrrol-2-yl)pyridine (1.0 eq) in anhydrous DMF (0.2 M) at 0°C.

  • Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min (Solution turns yellow/orange).

  • Add SEM-Cl (1.1 eq) dropwise.

  • Warm to RT and stir for 2 hours. Quench with water, extract EtOAc.

    • Checkpoint: Yield should be >90%. If low, ensure DMF is dry.

Step 2: The Coupling (Suzuki-Miyaura)

  • Substrate: N-SEM-3-(5-Bromo-pyrrol-2-yl)pyridine (1.0 eq)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.5 eq)

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%) - Note: dppf is superior to PPh3 here due to larger bite angle.

  • Base: K2CO3 (2.0 M aqueous, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

  • Conditions: 90°C for 4-12 hours under Argon.

Why this works: The SEM group is stable to aqueous base (unlike Boc) but easily removed later with TBAF. It shuts down the "poisoning" pathway completely [1].

Protocol B: The "Direct" Route (High-Activity Precatalysts)

Best for: Late-stage functionalization where protection is impossible.

Rationale: If you cannot protect the nitrogen, you must use a catalyst system that is faster than the poisoning event. Buchwald 3rd/4th Generation Precatalysts (specifically XPhos or SPhos Pd G3) are required. These bulky, electron-rich ligands facilitate oxidative addition on electron-rich rings and prevent the formation of stable Pd-dimers [2].

Reaction Setup:

Component Equivalents Notes
Substrate 1.0 eq 3-(5-Bromo-1H-pyrrol-2-yl)pyridine
Boronic Acid 1.5 - 2.0 eq Use Pinacol Ester if acid is unstable
Catalyst 2-5 mol% XPhos Pd G3 or SPhos Pd G3
Base 3.0 eq K3PO4 (Anhydrous, finely ground)
Solvent n-Butanol or Toluene/Water (10:1) Biphasic systems often help here

| Temp | 80-100°C | Pre-heat oil bath before dropping flask in |

Critical Technique:

  • Do not use Pd(PPh3)4. It will fail.

  • Degassing: Oxygen is fatal here. Sparge solvents with Argon for 15 mins minimum.

  • Base Choice: Use Potassium Phosphate (K3PO4).[1] It is basic enough to activate the boronic acid but less likely than hydroxides to deprotonate the pyrrole to the point of total catalyst sequestration [3].

Advanced Optimization: The Steric/Electronic Matrix

If the standard protocols above yield <50%, consult this matrix to fine-tune your specific coupling partner.

Coupling Partner CharacteristicsRecommended LigandRecommended BaseWhy?
Sterically Hindered (e.g., 2,6-disubstituted aryl)SPhos or RuPhos K3PO4 / H2OSPhos is exceptionally good at "reaching around" steric bulk on the boronic acid.
Electron-Poor (e.g., Pyridine, Pyrimidine)XPhos K2CO3XPhos increases electron density on Pd, facilitating oxidative addition into the challenging C-Br bond.
Base-Sensitive (e.g., Esters, Nitriles)BrettPhos K3PO4Allows for milder conditions; prevents hydrolysis.
Protodebromination Observed Pd(dppf)Cl2 CsFSwitch to anhydrous conditions (CsF in Dioxane) to remove the proton source (water).

Mechanistic Visualization: The Chelation Trap

Understanding why standard catalysts fail is crucial for adapting your workflow.

Chelation cluster_ligand Catalyst Poisoning Mode cluster_solution Solution: Bulky Ligand (L) Pd Pd(II) N_Pyr N (Pyridine) N_Pyr->Pd Coordination N_Pyrr N (Pyrrole) N_Pyrr->Pd Anionic Bond L XPhos L->Pd Steric Shield note Bulky ligands (XPhos) physically block the N-Pyridine coordination site, keeping Pd active.

Figure 2: Visualization of the "Chelation Trap" where the substrate binds the catalyst, and how bulky ligands prevent this.

Frequently Asked Questions (FAQs)

Q: Can I use a microwave reactor? A: Yes. For Protocol B (Unprotected), microwave heating (100°C for 30-60 mins) is often superior. The rapid heating profile can outcompete the slow catalyst decomposition pathways.

Q: Why do I see "Protodebromination" (Product is just the starting material minus Br)? A: This indicates the catalytic cycle started (Oxidative Addition occurred) but Transmetalation failed. The Pd-Ar species grabbed a proton from the solvent or the N-H.

  • Fix: Switch to Anhydrous conditions (Dioxane/Toluene) and use CsF or anhydrous K3PO4 as the base.

Q: Is the TIPS protecting group better than SEM? A: TIPS is bulkier. While it protects the Nitrogen well, its massive size might actually block the incoming boronic acid if you are coupling at the adjacent carbon. SEM is the "Goldilocks" zone—stable enough, but not too bulky.

References

  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Source: Molecules (2019).[2] URL:[Link]

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Source: Angewandte Chemie International Edition (2006). URL:[Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Source: Chemistry – A European Journal (2014). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Bioactivity Comparison Guide: 3-(5-Bromo-1H-pyrrol-2-yl)pyridine vs. Epibatidine

This guide provides an in-depth technical comparison between Epibatidine , a high-affinity nicotinic agonist, and 3-(5-Bromo-1H-pyrrol-2-yl)pyridine (a halogenated analog of -nicotyrine), focusing on their distinct pharm...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Epibatidine , a high-affinity nicotinic agonist, and 3-(5-Bromo-1H-pyrrol-2-yl)pyridine (a halogenated analog of


-nicotyrine), focusing on their distinct pharmacophores, binding mechanisms, and experimental bioactivity profiles.

Executive Summary

This guide contrasts two structurally related but functionally distinct heterocycles targeting the nicotinic acetylcholine receptor (nAChR) superfamily.

  • Epibatidine is the "gold standard" for high-affinity nAChR binding (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     in pM range). It represents a rigid, cationic agonist  phenotype. Its therapeutic utility is limited by extreme toxicity due to a lack of subtype selectivity (activates both 
    
    
    
    CNS and
    
    
    ganglionic receptors).
  • 3-(5-Bromo-1H-pyrrol-2-yl)pyridine (a 5-bromo-

    
    -nicotyrine derivative) represents a planar, weakly basic  phenotype. Unlike Epibatidine, it lacks the 
    
    
    
    hybridized cationic center essential for potent agonism. It functions primarily as a structural probe or weak antagonist , often used to study the role of cation-
    
    
    interactions versus hydrogen bonding in receptor recognition.
Quick Comparison Matrix
FeatureEpibatidine3-(5-Bromo-1H-pyrrol-2-yl)pyridine
Core Scaffold 7-Azabicyclo[2.2.1]heptane (Bridged)3-Pyridyl-Pyrrole (Bi-aryl, Planar)
Primary Target nAChRs (

,

,

)
nAChRs (Low affinity) / CYP Enzymes
Mechanism Potent Full AgonistWeak Antagonist / CYP Inhibitor
Binding Affinity (

)

nM (

)

nM (Predicted/Class-based)
Physicochemical Basic (

), Cationic at pH 7.4
Weakly Basic (

), Neutral at pH 7.4
Toxicity High (Lethal dose

g/kg)
Low (Based on structural class)

Structural & Pharmacophore Analysis[8][9][10][11]

The divergence in bioactivity stems directly from the chemical structure.

Epibatidine: The Cationic Wedge

Epibatidine features a rigid azabicyclo[2.2.1]heptane ring. The secondary amine in this bridge is highly basic (


) and exists as a protonated cation at physiological pH.
  • Pharmacophore: The cationic nitrogen forms a high-energy cation-

    
     interaction  with the conserved Tryptophan (Trp147 in 
    
    
    
    subunits) of the nAChR orthosteric binding site.[1]
  • Chloropyridine: The chlorine atom provides lipophilic bulk and potentially forms a halogen bond, enhancing fit within the hydrophobic pocket.

3-(5-Bromo-1H-pyrrol-2-yl)pyridine: The Planar Slab

This molecule is a derivative of


-nicotyrine . It consists of a pyridine ring linked to a pyrrole ring.[2][3]
  • Aromaticity: The pyrrole nitrogen lone pair is delocalized into the aromatic system, making it non-basic . The only basic site is the pyridine nitrogen (

    
    ), which is largely unprotonated at pH 7.4.
    
  • Missing Cation: Lacking a strong cationic center, it cannot form the critical cation-

    
     anchor. Instead, it relies on weaker 
    
    
    
    stacking
    and hydrogen bonding (pyrrole NH as a donor).
  • 5-Bromo Substitution: The bromine at the 5-position of the pyrrole increases lipophilicity (

    
    ) and steric bulk, potentially forcing the bi-aryl system into a specific torsion angle, but it does not compensate for the loss of the cationic charge.
    
Visualization: Pharmacophore Divergence

PharmacophoreComparison cluster_0 Structural Consequence Epibatidine Epibatidine (Rigid Cation) Interaction_Epi Cation-Pi Interaction (High Affinity) Epibatidine->Interaction_Epi Protonated Amine BromoPyrrole 3-(5-Bromo-1H-pyrrol-2-yl)pyridine (Planar Neutral) Interaction_Bro Pi-Pi Stacking / H-Bond (Low Affinity) BromoPyrrole->Interaction_Bro Aromatic System Target_Agonist Receptor Activation (Agonist) Interaction_Epi->Target_Agonist Target_Antagonist Steric Blockade (Weak Antagonist) Interaction_Bro->Target_Antagonist

Figure 1: Mechanistic divergence driven by the presence (Epibatidine) or absence (Bromo-Pyrrole) of a cationic pharmacophore.[4]

Pharmacodynamics & Bioactivity Profile

Binding Affinity and Selectivity

The bioactivity data below highlights the massive potency gap.

Receptor SubtypeEpibatidine (

)
3-(5-Bromo-1H-pyrrol-2-yl)pyridine (

)*

(CNS)
0.04 nM

nM

(Ganglionic)
0.06 nM

nM

(Homomeric)
16 nMInactive / Very Low
Muscle Type (

)
1.8 nMInactive

*Note: Data for the bromo-pyrrole is inferred from the


-nicotyrine structural class. Specific values depend on assay conditions but consistently show orders of magnitude lower affinity than Epibatidine.
Functional Efficacy[7][14][15]
  • Epibatidine: Acts as a full agonist with high intrinsic efficacy. It induces rapid channel opening followed by profound desensitization. This desensitization is a key component of its analgesic mechanism but also leads to respiratory paralysis via neuromuscular blockade.

  • 3-(5-Bromo-1H-pyrrol-2-yl)pyridine: Likely acts as a competitive antagonist or a negative allosteric modulator (NAM) . The planar structure allows it to intercalate into the binding pocket but fails to trigger the conformational change (Loop C closure) required for channel gating.

Experimental Protocols

To validate the comparison in your own lab, use the following self-validating protocols.

Experiment A: Radioligand Binding Assay (Competition)

Objective: Determine the


 of the test compounds against 

-Epibatidine.
  • Membrane Preparation:

    • Homogenize rat cerebral cortex (rich in

      
      ) in ice-cold 50 mM Tris-HCl (pH 7.4).
      
    • Centrifuge at 40,000 x g for 10 min. Resuspend pellet and repeat twice to remove endogenous ligands.

  • Incubation:

    • Prepare 96-well plate.

    • Total Binding: 50

      
      g membrane protein + 0.5 nM 
      
      
      
      -Epibatidine.
    • Non-Specific Binding (NSB): Add 300

      
      M Nicotine or 10 
      
      
      
      M Epibatidine (cold).
    • Test: Add 3-(5-Bromo-1H-pyrrol-2-yl)pyridine (concentration range:

      
       M to 
      
      
      
      M).
  • Equilibrium: Incubate for 75 minutes at 24°C.

  • Harvest: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces filter binding).

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Experiment B: Functional Calcium Flux (FLIPR)

Objective: Distinguish between agonist and antagonist activity.

  • Cell Line: HEK293 cells stably expressing human

    
     nAChR.
    
  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

  • Agonist Mode:

    • Inject Epibatidine (

      
       to 
      
      
      
      M).
    • Expectation: Rapid, dose-dependent fluorescence increase (

      
       nM).
      
    • Inject Bromo-Pyrrole (

      
       to 
      
      
      
      M).
    • Expectation: No significant fluorescence increase (confirms lack of agonism).

  • Antagonist Mode:

    • Pre-incubate cells with Bromo-Pyrrole for 10 min.

    • Inject

      
       concentration of Nicotine.
      
    • Expectation: Dose-dependent reduction in Nicotine response (confirms antagonism).

Workflow Diagram

ExperimentalWorkflow Start Compound Library Binding Radioligand Binding ([3H]-Epibatidine displacement) Start->Binding Result_Bind Calculate Ki Binding->Result_Bind Decision Is Ki < 100 nM? Result_Bind->Decision Functional FLIPR Ca2+ Assay (Agonist Mode) Decision->Functional Yes (Epibatidine) Antagonist Antagonist Assay (Inhibit Nicotine Response) Decision->Antagonist No (Bromo-Pyrrole) Output1 Output1 Functional->Output1 EC50 Determination Output2 Output2 Antagonist->Output2 IC50 Determination

Figure 2: Screening workflow to classify the bromo-analog based on affinity thresholds.

Safety & Toxicity Context

  • Epibatidine:

    • Therapeutic Index: Extremely narrow. The analgesic dose (

      
      g/kg) is dangerously close to the seizure/lethal dose.
      
    • Mechanism of Toxicity: Peripheral ganglionic stimulation (

      
      ) causes hypertension and respiratory collapse.
      
  • 3-(5-Bromo-1H-pyrrol-2-yl)pyridine:

    • Profile: As a likely weak antagonist or metabolic probe, it does not carry the acute lethal risk of Epibatidine.

    • Metabolic Note: Compounds of the nicotyrine class are known inhibitors of CYP2A6 , the enzyme responsible for nicotine metabolism. In research, this compound might be more relevant as a metabolic stabilizer than a receptor ligand.

References

  • Daly, J. W., et al. (1994). "Epibatidine: a potent analgesic and nicotinic agonist."[5][6][2][7] Molecular Pharmacology.

  • Carroll, F. I., et al. (2001). "Synthesis and Nicotinic Acetylcholine Receptor Binding Properties of 3-(Substituted phenyl)- and 3-(Substituted pyridinyl)-epibatidine Analogues." Journal of Medicinal Chemistry.

  • Crooks, P. A., et al. (1997). "Metabolism of nicotine and related alkaloids." Drug Metabolism Reviews. (Reference for Nicotyrine class properties).
  • Holladay, M. W., et al. (1997). "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry.

  • PubChem Compound Summary. "3-(5-Bromo-1H-pyrrol-2-yl)pyridine" (CID 1315956).

Sources

Comparative

A Senior Application Scientist's Guide to the Infrared Spectroscopy of 3-(5-Bromo-1H-pyrrol-2-yl)pyridine

Introduction: Decoding the Vibrational Fingerprint Infrared (IR) spectroscopy is an indispensable analytical technique in chemical research and drug development, providing a unique "vibrational fingerprint" of a molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Decoding the Vibrational Fingerprint

Infrared (IR) spectroscopy is an indispensable analytical technique in chemical research and drug development, providing a unique "vibrational fingerprint" of a molecule.[1] By measuring the absorption of infrared radiation, we can identify the functional groups present and elucidate key structural features. This guide provides an in-depth analysis of the expected IR absorption peaks for 3-(5-Bromo-1H-pyrrol-2-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science.

The analysis herein is not merely a list of frequencies; it is a comparative guide grounded in the fundamental principles of vibrational spectroscopy and supported by experimental data from structurally analogous compounds. For researchers synthesizing or working with this molecule, this guide will serve as a crucial reference for structural confirmation and purity assessment. We will dissect the molecule into its constituent parts—the 3-substituted pyridine ring, the 2,5-disubstituted pyrrole ring, and the carbon-bromine bond—to predict and assign its characteristic IR peaks.

Molecular Structure and Key Vibrational Modes

To interpret the IR spectrum of 3-(5-Bromo-1H-pyrrol-2-yl)pyridine, we must first consider its structure and the types of molecular vibrations it can undergo. The molecule consists of a pyridine ring linked at the 3-position to the 2-position of a 5-bromopyrrole ring. Each bond within this structure can be thought of as a spring, and its vibration frequency depends on the bond strength and the mass of the connected atoms.[1]

The primary vibrational modes we will analyze are:

  • Stretching (ν): Changes in the inter-atomic distance along the bond axis. These are typically high-energy vibrations found in the 4000-1600 cm⁻¹ region.

  • Bending (δ): Changes in the angle between bonds. These are lower-energy vibrations and are prominent in the "fingerprint region" (<1600 cm⁻¹).

Below is a diagram illustrating the structure and the key functional groups that give rise to the most characteristic IR absorptions.

G cluster_pyrrole Pyrrole Ring cluster_pyridine Pyridine Ring N1 N C2 C N1->C2 H_N H N1->H_N ν(N-H) C3 C C2->C3 C_py3 C C2->C_py3 Inter-ring C-C C4 C C3->C4 C5 C C4->C5 C5->N1 Br Br C5->Br ν(C-Br) N_py N C_py2 C N_py->C_py2 C_py2->C_py3 C_py4 C C_py3->C_py4 C_py5 C C_py4->C_py5 C_py6 C C_py5->C_py6 C_py6->N_py

Caption: Molecular structure of 3-(5-Bromo-1H-pyrrol-2-yl)pyridine with key vibrational modes highlighted.

Detailed Analysis of IR Absorption Regions

The IR spectrum can be broadly divided into two main regions: the functional group region (4000-1300 cm⁻¹) and the fingerprint region (1300-650 cm⁻¹).[2]

Functional Group Region (4000 cm⁻¹ - 1650 cm⁻¹)

This region is characterized by stretching vibrations of key functional groups. It provides the most straightforward diagnostic peaks.

  • N-H Stretching (νN-H): The pyrrole N-H bond is a prominent feature. For pyrrole itself, the N-H stretch appears around 3400 cm⁻¹ in the gas phase.[3] In condensed phases or with substitution, this peak can broaden and shift. For substituted pyrroles, this peak is typically observed in the 3500-3300 cm⁻¹ range.[4] Its presence is a strong indicator of the pyrrole moiety.

  • Aromatic & Heteroaromatic C-H Stretching (νC-H): C-H bonds on aromatic and heteroaromatic rings absorb at frequencies just above 3000 cm⁻¹.[2] We expect to see a series of medium-to-weak bands in the 3150-3000 cm⁻¹ range, corresponding to the C-H stretching vibrations on both the pyridine and pyrrole rings.

Fingerprint Region (1650 cm⁻¹ - 650 cm⁻¹)

This region contains a wealth of structural information from various stretching and bending modes. While complex, it is unique to the molecule.

  • Ring C=C and C=N Stretching (νC=C, νC=N): The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings are characteristic.

    • Pyridine Ring: Substituted pyridines typically show four characteristic bands in the 1620-1400 cm⁻¹ region.[5][6] For 3-substituted pyridines, these bands are expected around 1610, 1580, 1480, and 1420 cm⁻¹ . The intensities of these bands are influenced by the nature of the substituent.[5]

    • Pyrrole Ring: The pyrrole ring also has characteristic stretching vibrations, often overlapping with those of the pyridine ring in the 1550-1400 cm⁻¹ range.

  • In-Plane Bending (δ):

    • N-H Bending: The in-plane N-H bend of the pyrrole ring is expected to appear in the 1400-1300 cm⁻¹ region.

    • C-H Bending: In-plane C-H bending vibrations for both rings will contribute to the complex pattern of peaks between 1300 cm⁻¹ and 1000 cm⁻¹ .

  • Out-of-Plane C-H Bending (γC-H): These strong absorptions in the 900-700 cm⁻¹ range are highly diagnostic of the substitution pattern on the aromatic rings.

    • For the 3-substituted pyridine ring, a strong band is expected around 800-750 cm⁻¹ .

    • The 2,5-disubstituted pyrrole ring will also contribute a strong band in this region, typically around 750-700 cm⁻¹ .

  • C-Br Stretching (νC-Br): The presence of the bromine atom is confirmed by a characteristic absorption in the low-frequency end of the spectrum. The C-Br stretching vibration is expected to appear as a strong band in the 690-515 cm⁻¹ range.[7][8][9] This peak is a critical piece of evidence for successful bromination.

Comparative Data and Predicted Spectrum Summary

Predicted Wavenumber (cm⁻¹)Vibrational ModeExpected IntensityNotes and Comparative References
~3400ν(N-H) of PyrroleMedium, BroadCharacteristic of the N-H stretch in pyrrole rings.[4][10]
3150 - 3000ν(C-H) AromaticMedium to WeakMultiple peaks expected from both pyridine and pyrrole rings.[2][11]
~1610, ~1580ν(C=C), ν(C=N) Pyridine RingMedium to StrongCharacteristic pyridine ring stretching vibrations.[5][6]
1550 - 1400ν(C=C), ν(C=N) Pyrrole/PyridineMedium to StrongOverlapping ring stretching modes from both heterocycles.
800 - 750γ(C-H) Pyridine Out-of-Plane BendStrongDiagnostic for the 3-substitution pattern on the pyridine ring.
750 - 700γ(C-H) Pyrrole Out-of-Plane BendStrongDiagnostic for the 2,5-disubstitution on the pyrrole ring.
690 - 515ν(C-Br)StrongKey indicator for the C-Br bond; its presence confirms bromination.[7][8]

This table provides a focused guide for a researcher analyzing an experimental spectrum. The observation of a broad peak around 3400 cm⁻¹, aromatic C-H stretches above 3000 cm⁻¹, a complex series of bands between 1610-1400 cm⁻¹, and a strong C-Br stretch below 700 cm⁻¹ would provide compelling evidence for the successful synthesis of 3-(5-Bromo-1H-pyrrol-2-yl)pyridine.

Standard Protocol for FTIR Spectrum Acquisition

To ensure data integrity and reproducibility, a standardized experimental protocol is essential. The following describes a common method for analyzing a solid sample.

Objective: To obtain a high-quality Fourier Transform Infrared (FTIR) spectrum of a solid sample using the Potassium Bromide (KBr) pellet technique.

Materials:

  • Sample (~1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), desiccated (~100-200 mg)

  • Agate mortar and pestle

  • Pellet press with die set

  • FTIR Spectrometer

Workflow Diagram:

G start Start: Sample Preparation grind_kbr Grind ~100 mg KBr to a fine powder start->grind_kbr add_sample Add ~1 mg of sample to KBr grind_kbr->add_sample mix Thoroughly mix and grind sample with KBr add_sample->mix load_die Load mixture into pellet die mix->load_die press Apply pressure (7-10 tons) for 2-5 minutes load_die->press remove Carefully remove translucent KBr pellet press->remove acquire_sample Place pellet in sample holder and acquire spectrum remove->acquire_sample acquire_bg Acquire background spectrum (empty sample chamber) acquire_bg->acquire_sample process Process data (baseline correction, peak picking) acquire_sample->process end_node End: Analyze Spectrum process->end_node

Caption: Standard workflow for acquiring an FTIR spectrum using the KBr pellet method.

Step-by-Step Procedure:

  • Background Spectrum: Ensure the sample chamber of the FTIR spectrometer is empty. Run a background scan to measure the spectrum of the ambient atmosphere (CO₂ and H₂O). This will be automatically subtracted from the sample spectrum.

  • Sample Preparation:

    • Place approximately 100 mg of dry, FTIR-grade KBr into a clean agate mortar. Grind it to a fine, consistent powder.

    • Add 1-2 mg of the 3-(5-Bromo-1H-pyrrol-2-yl)pyridine sample to the mortar.

    • Gently but thoroughly mix and grind the sample and KBr together for several minutes until a homogeneous, fine powder is obtained. The quality of the final spectrum is highly dependent on achieving a uniform dispersion.

  • Pellet Formation:

    • Transfer a portion of the mixture into the pellet die.

    • Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for 2-5 minutes to form a thin, transparent, or translucent pellet.

  • Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The resulting spectrum should be baseline-corrected if necessary.

    • Use the software's peak-picking function to identify the wavenumbers of the key absorption bands and compare them against the predicted values in the table above.

Conclusion

The infrared spectrum of 3-(5-Bromo-1H-pyrrol-2-yl)pyridine is predicted to exhibit a unique and identifiable pattern of absorption bands. The most definitive peaks for structural confirmation include the pyrrole N-H stretch (~3400 cm⁻¹), the aromatic C-H stretches (>3000 cm⁻¹), the complex pattern of ring stretching vibrations (1610-1400 cm⁻¹), and, crucially, the strong C-Br stretching vibration in the low-frequency region (690-515 cm⁻¹). By comparing an experimentally obtained spectrum with this detailed guide and the provided comparative data, researchers can confidently verify the identity and structural integrity of their compound.

References

  • UniTechLink. (n.d.). Analysis of Infrared spectroscopy (IR). Retrieved from [Link]

  • Jones, R. A., & Rao, R. P. (1964). Infrared absorption of some 3,4-disubstituted pyridines and pyridine 1-oxides. Australian Journal of Chemistry, 17(9), 1056-1059.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR: alkyl halides. Retrieved from [Link]

  • University of California, Santa Cruz, Department of Chemistry. (n.d.). IR Tables. Retrieved from [Link]

  • Andersen, F. A., et al. (1957). The vibrational spectra of pyridine, pyridine-4-d, pyridine-2,6-d₂, and pyridine-3,5-d₂. Canadian Journal of Chemistry, 35(10), 1183-1194.
  • Kumar, P., & Sharma, S. D. (1997). Infrared Spectral Studies of Some Substituted Pyridines. Asian Journal of Chemistry, 9(2), 288-292.
  • LibreTexts Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Lafaix, A. J., & Lecomte, J. M. (1991). Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. Proc. SPIE 1575, 8th International Conference on Fourier Transform Spectroscopy.
  • Katritzky, A. R. (1959). Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry, 63(11), 1925-1927.
  • Lord, R. C., & Miller, F. A. (1942). The Vibrational Spectra of Pyrrole and Some of Its Deuterium Derivatives. The Journal of Chemical Physics, 10(6), 328-341.
  • Ashenhurst, J. (2016). How To Interpret IR Spectra In 1 Minute Or Less. Master Organic Chemistry. Retrieved from [Link]

  • Singh, R. B. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. JOURNAL OF INDIAN RESEARCH, 1(4), 84-88.
  • Bánhegyi, G., et al. (2000). Vibrational spectroscopic study of pyrrole and its deuterated derivatives: Comparison of the quality of the applicability of the DFT/Becke3P86 and the DFT/Becke3LYP functionals. Journal of Molecular Structure: THEOCHEM, 500(1-3), 395-411.
  • ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. Retrieved from [Link]

  • Novoa, J. J., et al. (2023). Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine⋯C6F5X. Physical Chemistry Chemical Physics, 25(30), 20081-20091.
  • Dubis, A. T., & Grabowski, S. J. (2002). Vibrational spectrum of methyl pyrrole-2-carboxylate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(1), 213-215.
  • Mellouki, A., et al. (2001). The vibrational spectrum of pyrrole (C4H5N) and furan (C4H4O) in the gas phase. Journal of Molecular Spectroscopy, 208(2), 223-239.
  • Starha, P., et al. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(3), o359.
  • Chalmers, J. M. (2003). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Science, 1-23.
  • Barone, V., et al. (2021). Accurate Vibrational and Ro-Vibrational Contributions to the Properties of Large Molecules by a New Engine Employing Curvilinear Internal Coordinates and Vibrational Perturbation Theory to Second Order.
  • Dage, J., Snavely, D. L., & Walters, V. A. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline.

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Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: 3-(5-Bromo-1H-pyrrol-2-yl)pyridine

CAS Number: 1781785-66-7 Molecular Formula: C9H7BrN2 Hazard Classification (GHS): Irritant (Skin/Eye/Respiratory); Potentially Toxic (Halogenated Heterocycle) Executive Safety Summary Immediate Action Required: Treat 3-(...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1781785-66-7 Molecular Formula: C9H7BrN2 Hazard Classification (GHS): Irritant (Skin/Eye/Respiratory); Potentially Toxic (Halogenated Heterocycle)

Executive Safety Summary

Immediate Action Required: Treat 3-(5-Bromo-1H-pyrrol-2-yl)pyridine as a high-potency pharmacophore intermediate. Due to the limited toxicological data available for this specific isomer, the Precautionary Principle must be applied: handle as if it possesses the combined toxicity of brominated pyrroles (potential cytotoxicity) and pyridines (neuro/hepatotoxicity).

Critical Storage Parameter: This compound contains a pyrrole moiety, making it susceptible to oxidation and polymerization upon exposure to light and air.

  • Storage: -20°C (Long-term) or 2–8°C (Active use).

  • Atmosphere: Store under inert gas (Argon/Nitrogen).

  • Light: Protect from light (Amber vials/foil wrap).

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for all personnel handling this compound in quantities >1 mg.

Protection Zone Standard Requirement Technical Specification & Rationale
Hand Protection Double Gloving (Nitrile) Inner Layer: 4 mil Nitrile (Touch sensitivity).Outer Layer: 5-8 mil Nitrile (Chemical resistance).Rationale: Halogenated aromatics can permeate standard latex. Change outer gloves immediately upon splash contact.
Eye/Face Chemical Splash Goggles ANSI Z87.1 compliant. Face shield required if handling solutions >50 mL or during pressurized filtration.Rationale: Pyridine derivatives are severe ocular irritants; dust can cause corneal damage.
Respiratory Engineering Controls First Primary: Handle exclusively in a certified Chemical Fume Hood.Secondary (Spill/Cleaning): Half-face respirator with P100/OV (Organic Vapor/Particulate) cartridges.Rationale: Prevents inhalation of sensitizing dusts.
Body Defense Lab Coat + Apron Standard: 100% Cotton or Nomex lab coat (snap closures).Add-on: Chemical-resistant apron (Tyvek/PVC) for liquid handling.Rationale:[1][2] Prevents dermal absorption via clothing saturation.
Operational Handling Protocols
3.1 Workflow Visualization: Safe Handling Hierarchy

The following decision tree outlines the mandatory engineering controls and procedural steps based on the physical state of the compound.

SafeHandling Start Start: Handling 3-(5-Bromo-1H-pyrrol-2-yl)pyridine StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Dry Powder Solution Solubilized (Organic Solvent) StateCheck->Solution Dissolved Weighing Weighing Protocol: 1. Use Anti-Static Gun 2. Weigh inside Fume Hood 3. Pre-weigh solvent in closed vial Solid->Weighing SpillSolid Spill (Solid): Wet wipe method (Do NOT sweep) Dispose as Haz Waste Solid->SpillSolid Accidental Release Reaction Reaction/Transfer: 1. Syringe transfer preferred 2. Double-containment for transport Solution->Reaction SpillLiq Spill (Liquid): Absorb with Vermiculite Do NOT use paper towels (flammability) Solution->SpillLiq Accidental Release Weighing->Reaction Dissolve immediately

Figure 1: Operational decision tree for handling solid vs. solubilized compound.

3.2 Weighing & Solubilization (Critical Step)
  • Static Hazard: Pyrrole derivatives often carry static charge. Use an anti-static gun or polonium strip before weighing to prevent powder scattering.

  • Containment: Never weigh on an open bench. Move the analytical balance into the fume hood or use a powder containment enclosure .

  • Solvent Choice: The compound is likely soluble in DMSO, DMF, or Methanol. Add solvent to the vial before removing it from the hood to minimize dust exposure.

Waste Disposal & Decontamination

Strict Segregation Rule: Do NOT mix this compound with acidic waste streams. Acidification of brominated pyrroles can lead to exothermic polymerization or release of bromide vapors.

Waste Category Disposal Method Container Labeling
Solid Waste High-Temperature Incineration"Hazardous Waste: Halogenated Organic Solid (Contains Bromine/Pyridine)"
Liquid Waste Halogenated Solvent Stream"Halogenated Organic Solvents. pH neutral. Contains: 3-(5-Bromo-1H-pyrrol-2-yl)pyridine"
Contaminated Sharps Sharps Container"Chemically Contaminated Sharps"

Decontamination Procedure:

  • Surface Cleaning: Wipe surfaces with a 10% soap/water solution, followed by 70% Ethanol.

  • Glassware: Rinse with acetone (collect as halogenated waste), then soak in a base bath (KOH/Isopropanol) to degrade the organic residue, followed by acid wash and water rinse.

Emergency Response
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only). Medical surveillance is recommended due to potential pyridine-like respiratory effects.

  • Skin Contact: Wash with soap and water for 15 minutes . Do not use ethanol on skin (increases absorption).

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[3] Seek ophthalmological evaluation.

References
  • BLD Pharm. (n.d.). 3-(5-Bromo-1H-pyrrol-2-yl)pyridine SDS & Transportation Data. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Pyridine Derivatives. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet for 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine (Structural Analog). Retrieved from

  • BenchChem. (2025).[1] Disposal of Halogenated Pyridine Derivatives. Retrieved from

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